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Foundational

An In-depth Technical Guide to the Chemical Properties of 3-hydroxy-4-iodo-N-propylbenzamide

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-hydroxy-4-iodo-N-propylbenzamide. Due to the limited direct literature on this specific mol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-hydroxy-4-iodo-N-propylbenzamide. Due to the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from analogous structures to present a robust and scientifically grounded guide. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details a plausible high-yield synthetic pathway, provides step-by-step experimental protocols, and outlines a complete analytical workflow for structural verification and purity assessment. All quantitative data, including predicted spectroscopic characteristics, are summarized for clarity.

Introduction and Molecular Overview

3-hydroxy-4-iodo-N-propylbenzamide is a substituted aromatic amide. Its structure combines a phenolic hydroxyl group, an iodine atom, and an N-propyl amide chain on a benzene ring. This unique combination of functional groups suggests potential applications in medicinal chemistry, as iodinated phenolic compounds can exhibit a range of biological activities, and the benzamide scaffold is present in numerous pharmaceuticals.[1][2] The hydroxyl and amide groups provide sites for hydrogen bonding, influencing solubility and potential interactions with biological targets, while the iodine atom can participate in halogen bonding and alters the electronic properties of the aromatic ring.

This guide will first detail a proposed synthetic route, followed by comprehensive protocols for characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

The chemical structure of 3-hydroxy-4-iodo-N-propylbenzamide is presented below.

Caption: Structure of 3-hydroxy-4-iodo-N-propylbenzamide.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 3-hydroxy-4-iodo-N-propylbenzamide is provided in the table below.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂INO₂-
Molecular Weight 305.11 g/mol -
CAS Number 1700267-13-5[3]
Appearance Predicted to be a white to off-white solidAnalogy
Melting Point >225 °C (based on precursor)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in waterAnalogy
XLogP3 ~3.5Prediction

Synthesis Pathway and Experimental Protocols

The synthesis of 3-hydroxy-4-iodo-N-propylbenzamide can be efficiently achieved via a two-step process starting from 3-hydroxybenzoic acid. The first step involves the regioselective iodination of the aromatic ring, followed by the coupling of the resulting carboxylic acid with propylamine.

Synthesis Workflow

Synthesis_Workflow Start 3-Hydroxybenzoic Acid Step1 Step 1: Iodination Start->Step1 Intermediate 3-Hydroxy-4-iodobenzoic Acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product 3-hydroxy-4-iodo-N-propylbenzamide Step2->Product Reagents1 NaI, NaOH, NaOCl (aq) Methanol, 0°C to RT Reagents1->Step1 Reagents2 Propylamine, EDC, HOBt DMF, 0°C to RT Reagents2->Step2

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 3-Hydroxy-4-iodobenzoic Acid

Causality: The iodination of 3-hydroxybenzoic acid is directed by the activating hydroxyl group.[4] The ortho and para positions relative to the hydroxyl group are electronically enriched and thus more susceptible to electrophilic substitution. The para position (C4) is sterically more accessible than the ortho position (C2), leading to the preferential formation of the 4-iodo isomer. The use of sodium iodide and an oxidizing agent like sodium hypochlorite in situ generates an electrophilic iodine species for the reaction.[5]

Experimental Protocol:

  • In a 1 L round-bottom flask, dissolve 3-hydroxybenzoic acid (e.g., 69.1 g, 0.5 mol) in 700 mL of methanol.

  • To this solution, add sodium hydroxide (21.0 g, 0.52 mol) and sodium iodide (78.7 g, 0.52 mol) sequentially. Stir until all solids are dissolved.[5]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add aqueous sodium hypochlorite (e.g., commercial bleach, standardized to 1.05 eq.) dropwise while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours.

  • Remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of ~2, which will precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 3-hydroxy-4-iodobenzoic acid as an off-white solid.[5]

Step 2: Amide Coupling to form 3-hydroxy-4-iodo-N-propylbenzamide

Causality: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] Therefore, a coupling agent is required to activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine. An additive such as 1-hydroxybenzotriazole (HOBt) is often included to suppress side reactions and reduce potential racemization by forming an active ester, which then reacts cleanly with the amine.

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-hydroxy-4-iodobenzoic acid (e.g., 10.0 g, 37.9 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (8.7 g, 45.5 mmol, 1.2 eq.) and HOBt (6.1 g, 45.5 mmol, 1.2 eq.) to the solution and stir for 15 minutes.

  • Add propylamine (3.7 mL, 45.5 mmol, 1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with water.

    • Dissolve the crude solid in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 3-hydroxy-4-iodo-N-propylbenzamide.

Spectroscopic and Physicochemical Characterization

A comprehensive characterization workflow is essential to confirm the identity and purity of the synthesized compound.

Characterization Workflow

Characterization_Workflow Sample Purified Solid Sample NMR ¹H and ¹³C NMR Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR Purity Purity Assessment (HPLC) Sample->Purity Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Final Characterized Compound Purity->Final Structure->Final

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Predicted chemical shifts are based on established substituent effects on aromatic systems.[8][9]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2br s1H-OH (Phenolic)Phenolic protons are acidic and often appear as a broad singlet at high chemical shift.
~8.5t1H-NH (Amide)Amide N-H proton couples with the adjacent CH₂ group.
~7.9d1HAr-H (H6)Ortho to the electron-withdrawing carbonyl group, deshielded.
~7.5dd1HAr-H (H5)Ortho to iodine and meta to the carbonyl group.
~7.0d1HAr-H (H2)Ortho to the hydroxyl group and meta to iodine.
~3.2q2H-NH-CH₂ -CH₂-CH₃Coupled to both the N-H proton and the adjacent CH₂ group.
~1.5sextet2H-NH-CH₂-CH₂ -CH₃Coupled to the two adjacent CH₂ groups.
~0.9t3H-NH-CH₂-CH₂-CH₃ Terminal methyl group coupled to the adjacent CH₂ group.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (Amide)Carbonyl carbons are highly deshielded.
~158C-OHAromatic carbon attached to the electronegative oxygen atom.
~140C-ICarbon attached to iodine is deshielded.
~130Ar-C (C5)Aromatic carbons typically resonate in the 110-160 ppm range.[10]
~125Ar-C (C1)Aromatic carbons typically resonate in the 110-160 ppm range.[10]
~120Ar-C (C6)Aromatic carbons typically resonate in the 110-160 ppm range.[10]
~115Ar-C (C2)Aromatic carbons typically resonate in the 110-160 ppm range.[10]
~42-NH-CH₂ -Aliphatic carbon attached to nitrogen.
~22-CH₂-CH₂ -CH₃Aliphatic carbon.
~11-CH₃ Terminal methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[11]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3200Broad, StrongO-H stretch (phenolic)
~3300MediumN-H stretch (amide)
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (Amide I band)
~1540StrongN-H bend (Amide II band)
1600, 1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (phenolic)
~600WeakC-I stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[12]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z (mass-to-charge)Proposed Fragment IonRationale
305[M]⁺• (Molecular Ion)The intact molecule with one electron removed.
262[M - C₃H₇]⁺Loss of the propyl group via cleavage of the N-C bond.
246[M - NHC₃H₇]⁺Alpha-cleavage resulting in the loss of the N-propylamino group, forming the stable 3-hydroxy-4-iodobenzoyl cation. This is often a prominent peak for benzamides.[13][14]
218[M - NHC₃H₇ - CO]⁺Subsequent loss of carbon monoxide from the benzoyl cation to form the 3-hydroxy-4-iodophenyl cation.[13]
121[I-C₆H₃-OH]⁺Phenyl cation fragment containing the iodine and hydroxyl substituents.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.[12]

Safety, Storage, and Handling

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves when handling this compound and its precursors. All synthetic steps should be performed in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This guide provides a comprehensive, albeit predictive, technical overview of 3-hydroxy-4-iodo-N-propylbenzamide. By leveraging established principles of organic synthesis and spectroscopic analysis of analogous compounds, a reliable framework for its preparation and characterization is established. The detailed protocols and expected data serve as a valuable resource for researchers aiming to synthesize and study this molecule for potential applications in materials science or drug discovery.

References

  • Filo. (2026, February 3).
  • ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides | Request PDF. [Link]

  • Canadian Science Publishing. Photoelectron spectra of substituted benzamides. [Link]

  • Wikipedia. Iodophenol. [Link]

  • Spectroscopy Europe. (2010). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Iodination of phenol. [Link]

  • IntechOpen. (2022, July 13). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted .... [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. [Link]

  • ResearchGate. Important iodinated phenolic compounds | Download Scientific Diagram. [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • PubMed. (2006, July 17). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum[12]. | Download Scientific Diagram. [Link]

  • Taylor & Francis. (2014, March 21). Surface-Enhanced Infrared Absorption Spectroscopic Investigation of Benzamide Thin-Film Formation, Stability, and Catalysis on Gold and Silver Nanostructures. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). [Link]

  • The Iodination of Phenol under Anhydrous Conditions1. [Link]

  • AWS. (2025, July 15). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. [Link]

  • NIST. Benzamide - the NIST WebBook. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 3-Formyl-4-hydroxy-5-iodobenzoic acid | C8H5IO4 | CID 85784361. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubMed. (2009, November 15). Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • PMC - NIH. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • Organic Syntheses Procedure. amide formation by decarboxylative condensation of. [Link]

  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanisms of Action of 3-hydroxy-4-iodo-N-propylbenzamide

Abstract 3-hydroxy-4-iodo-N-propylbenzamide is a substituted benzamide derivative with potential therapeutic applications. While direct studies on its specific mechanism of action are not extensively documented in public...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-hydroxy-4-iodo-N-propylbenzamide is a substituted benzamide derivative with potential therapeutic applications. While direct studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural features—a hydroxylated and iodinated phenyl ring coupled to an N-propyl amide—suggest several plausible biological activities. This guide synthesizes information from related compound classes to propose and explore potential mechanisms of action for 3-hydroxy-4-iodo-N-propylbenzamide. Drawing on the established pharmacology of iodinated benzamides, N-propylbenzamide analogs, and hydroxybenzamide derivatives, we will delve into potential enzyme inhibition, receptor modulation, and other cellular interactions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.

Introduction to Substituted Benzamides in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatility allows for the introduction of various substituents, leading to a diverse range of pharmacological activities. The incorporation of a halogen atom, such as iodine, can significantly modulate a compound's physicochemical properties, including lipophilicity and the potential for halogen bonding, thereby enhancing target affinity and selectivity.[1] Furthermore, the presence of a hydroxyl group can introduce hydrogen bonding capabilities and potential antioxidant properties. The N-propyl substituent can influence solubility, membrane permeability, and interactions with hydrophobic pockets of target proteins.

This guide will explore the likely mechanistic pathways of 3-hydroxy-4-iodo-N-propylbenzamide by examining the established roles of its key structural components.

Potential Mechanisms of Action

Based on the pharmacology of structurally related compounds, we can hypothesize several primary mechanisms of action for 3-hydroxy-4-iodo-N-propylbenzamide.

Enzyme Inhibition

The benzamide moiety is a common feature in many enzyme inhibitors.[1] The addition of iodine can further enhance inhibitory potency.[1]

Numerous iodinated benzamides have been investigated as kinase inhibitors. The iodine atom can form specific halogen bonds with amino acid residues in the kinase active site, contributing to enhanced potency and selectivity.[1] While the specific kinases targeted by 3-hydroxy-4-iodo-N-propylbenzamide are unknown, a general screening approach against a panel of kinases would be a logical first step in its evaluation.

Experimental Protocol: Kinase Inhibition Assay

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Kinase of interest (e.g., from a recombinant source)

  • Substrate peptide

  • ATP

  • 3-hydroxy-4-iodo-N-propylbenzamide (test compound)

  • Kinase buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of 3-hydroxy-4-iodo-N-propylbenzamide in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the test compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-enzyme control wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

PARP enzymes are crucial for DNA damage repair, and their inhibitors have shown significant success in cancer therapy.[1] Several benzamide-based PARP inhibitors have been developed, and the inclusion of iodine is an area of active research to improve their properties.[1] The N-propylbenzamide scaffold of the target molecule bears resemblance to known PARP inhibitors.

Table 1: Quantitative Data for Representative Benzamide-Based PARP Inhibitors

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Key FeaturesReference
Olaparib (non-iodinated reference)51Clinically approved PARP inhibitor[1]

PARP_Inhibition_Workflow start Start: Assess PARP Inhibition prepare_reagents Prepare Reagents: - Recombinant PARP-1/2 - NAD+ - Activated DNA - Test Compound start->prepare_reagents assay_setup Set Up Assay Plate: - Add PARP, DNA, NAD+ - Add serial dilutions of 3-hydroxy-4-iodo-N-propylbenzamide prepare_reagents->assay_setup incubation Incubate at 37°C assay_setup->incubation detection Detect PARP Activity: - e.g., using a colorimetric or fluorescent assay measuring NAD+ consumption or PAR formation incubation->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value detection->data_analysis end End: Determine Inhibitory Potency data_analysis->end

A study on iodinated N-(2-aminoethyl)benzamide derivatives demonstrated potent and selective inhibition of MAO-B.[2] The study highlighted that N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride was a non-competitive inhibitor with a Ki of 0.80 µM and that its inhibitory effect was reversible in vivo.[2] This precedent suggests that 3-hydroxy-4-iodo-N-propylbenzamide could also function as a MAO-B inhibitor, which would have implications for neurodegenerative diseases such as Parkinson's disease.

Experimental Protocol: MAO-B Inhibition Assay

A common method to assess MAO-B activity is a fluorometric assay that measures the production of hydrogen peroxide.

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., benzylamine)

  • Horseradish peroxidase (HRP)

  • A fluorescent probe (e.g., Amplex® Red)

  • 3-hydroxy-4-iodo-N-propylbenzamide (test compound)

  • Assay buffer

  • Black, opaque 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of 3-hydroxy-4-iodo-N-propylbenzamide.

  • In a 96-well plate, add MAO-B, HRP, and the fluorescent probe.

  • Add the test compound dilutions.

  • Initiate the reaction by adding the MAO-B substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition

N-substituted benzamide derivatives have been designed as HDAC inhibitors.[3][4] For instance, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives showed inhibitory activity against HDACs, with some compounds exhibiting antiproliferative effects against cancer cell lines.[4] The structural similarity of 3-hydroxy-4-iodo-N-propylbenzamide to these compounds suggests it could also possess HDAC inhibitory activity.

HDAC_Inhibition_Pathway

Antimicrobial Activity

Certain N-substituted benzamide derivatives have demonstrated antimicrobial properties.[5] A study on a 2-hydroxy-N-(2-(2-hydroxy-5-iodobenzylideneamino)propyl)-4-methylbenzamide derivative identified it as an inhibitor of E. coli β-Ketoacyl-acyl carrier protein synthase III (ecKAS III), an essential enzyme in bacterial fatty acid synthesis.[6] This suggests a potential antibacterial mechanism for 3-hydroxy-4-iodo-N-propylbenzamide, particularly against Gram-negative bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton broth)

  • 3-hydroxy-4-iodo-N-propylbenzamide (test compound)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Prepare two-fold serial dilutions of the test compound and the positive control in the growth medium in the 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits bacterial growth (i.e., the well remains clear).

Potential for Melanin Targeting

Iodinated benzamides have been explored as agents for targeting melanin, with applications in both diagnostic imaging and targeted radionuclide therapy for melanoma.[7] The mechanism is thought to involve the binding of the benzamide derivative to melanin. While the specific binding interactions are not fully elucidated, this presents a potential application for radioiodinated versions of 3-hydroxy-4-iodo-N-propylbenzamide in oncology.

Summary and Future Directions

While direct experimental data on the mechanism of action of 3-hydroxy-4-iodo-N-propylbenzamide is currently limited, its chemical structure strongly suggests several plausible and exciting avenues for therapeutic development. The presence of the iodinated benzamide core points towards potential roles as an inhibitor of kinases, PARP, and MAO-B. The N-propylbenzamide moiety, in conjunction with the hydroxyl group, may also confer HDAC inhibitory or antimicrobial properties.

Future research should focus on a systematic evaluation of these potential mechanisms through a combination of in vitro enzymatic and cell-based assays, followed by in vivo studies to validate the most promising activities. A comprehensive understanding of the structure-activity relationships of 3-hydroxy-4-iodo-N-propylbenzamide and its analogs will be crucial for optimizing its therapeutic potential.

References

  • What is the mechanism of Iopamidol? - Patsnap Synapse. (2024, July 17). Retrieved March 12, 2026, from [Link]

  • Ohmomo, Y., Murakami, K., Hirata, M., Sugimoto, A., Magata, Y., Miyahara, N., Tanaka, C., & Yokoyama, A. (1992). Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. Chemical & Pharmaceutical Bulletin, 40(7), 1789–1792. [Link]

  • Synthesis and evaluation of novel iodinated phenyl benzamides. (n.d.). Retrieved March 12, 2026, from [Link]

  • Proposed binding mechanism of a benzamide derivative ([ 131 I]ICF01012)... - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • 2-(N-allylsulfamoyl)-N-propylbenzamide - MDPI. (2023, June 30). Retrieved March 12, 2026, from [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Retrieved March 12, 2026, from [Link]

  • Zhao, L., et al. (2010). Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics. Bioorganic & Medicinal Chemistry Letters, 20(5), 1665-1669.
  • Li, X., et al. (2009). Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry, 17(22), 7793-7799. [Link]

Sources

Foundational

biological activity of 3-hydroxy-4-iodo-N-propylbenzamide

An In-depth Technical Guide to the Biological Activity of 3-Hydroxy-4-iodo-N-propylbenzamide Foreword The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical entities that can mod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 3-Hydroxy-4-iodo-N-propylbenzamide

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical entities that can modulate biological processes with high specificity and efficacy. Within this landscape, the benzamide scaffold has emerged as a privileged structure, forming the core of a multitude of biologically active compounds. This guide focuses on a specific, yet under-investigated, member of this family: 3-hydroxy-4-iodo-N-propylbenzamide. While direct extensive studies on this molecule are not publicly available, its structural features suggest a rich potential for biological activity, drawing from the well-documented activities of its chemical cousins.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a mere recitation of established facts, but as a proactive guide to investigation. We will begin by dissecting the molecule's structure to hypothesize potential biological targets. We will then lay out a comprehensive, field-proven experimental framework to systematically explore these hypotheses. The causality behind each experimental choice will be explained, providing a self-validating system for robust scientific inquiry. Our goal is to provide not just a roadmap, but the scientific rationale and detailed methodologies necessary to unlock the therapeutic potential of 3-hydroxy-4-iodo-N-propylbenzamide.

Structural Analysis and Rationale for Investigation

The chemical structure of 3-hydroxy-4-iodo-N-propylbenzamide (Molecular Formula: C10H12INO2, Molecular Weight: 305.11 g/mol ) provides the foundational clues to its potential biological activities.[1] The molecule can be deconstructed into three key functional regions:

  • The Benzamide Core: The central benzamide group is a common feature in many pharmacologically active agents. The amide linkage is capable of forming hydrogen bonds, a critical interaction for binding to biological targets such as enzymes and receptors.[2]

  • The 3-Hydroxy Group: The phenolic hydroxyl group is a key contributor to potential antioxidant activity and can also act as a hydrogen bond donor in interactions with protein targets. Its position meta to the amide is a recurring motif in certain classes of enzyme inhibitors.

  • The 4-Iodo Substituent: The presence of a halogen, in this case, iodine, at the para position significantly influences the molecule's electronic properties and lipophilicity. This can impact cell permeability, metabolic stability, and binding affinity for target proteins.

  • The N-Propyl Group: This alkyl chain contributes to the overall lipophilicity of the molecule, which can be crucial for its ability to cross cell membranes and access intracellular targets.

The confluence of these structural features in a single molecule strongly suggests that 3-hydroxy-4-iodo-N-propylbenzamide is unlikely to be biologically inert. The following sections will explore the most promising avenues for its potential therapeutic applications based on the known activities of structurally related compounds.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on benzamide derivatives, we can formulate several primary hypotheses for the .

Histone Deacetylase (HDAC) Inhibition

The N-hydroxybenzamide moiety is a well-established zinc-chelating group found in many potent histone deacetylase (HDAC) inhibitors.[3][4] While our target molecule possesses a 3-hydroxybenzamide structure rather than the classic N-hydroxybenzamide, the benzamide scaffold itself is a common feature in many HDAC inhibitors.[4] It is plausible that the 3-hydroxy group, in concert with the amide, could participate in coordinating the zinc ion in the active site of HDAC enzymes. Inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the regulation of gene expression. This mechanism is a validated strategy in oncology, with several benzamide-containing HDAC inhibitors approved for cancer treatment.

Hypothesized Signaling Pathway: HDAC Inhibition

HDAC_Inhibition Compound 3-Hydroxy-4-iodo- N-propylbenzamide HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones (Hyperacetylation) HDAC->AcetylatedHistones Blocks Deacetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothesized HDAC inhibition pathway.

Inhibition of Other Key Cellular Kinases (e.g., JAK2, EGFR)

Analogs of 4-hydroxybenzamide have been investigated as potential inhibitors of Janus kinase 2 (JAK2) and the epidermal growth factor receptor (EGFR).[2] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The benzamide core of our target molecule could serve as a scaffold to position the key interacting moieties within the ATP-binding pocket of these kinases, thereby inhibiting their activity.

Antibacterial Activity

Structurally related 2-hydroxybenzamide derivatives have demonstrated antibacterial activity by inhibiting essential bacterial enzymes such as β-Ketoacyl-acyl carrier protein synthase III (ecKAS III), a key component of the bacterial fatty-acid synthesis (FASII) pathway.[5] The presence of a hydroxyl group and a halogen on the benzamide ring in our target compound suggests that it could potentially exhibit similar inhibitory effects on bacterial targets.

Proposed Experimental Workflows for Biological Characterization

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with broad-spectrum screening and progressing to more detailed mechanistic studies.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Advanced Characterization EnzymeAssay In Vitro Enzyme Assays (HDAC, Kinase Panel) WesternBlot Western Blot Analysis (Acetylated Histones, p-STAT3) EnzymeAssay->WesternBlot CellViability Cell Viability/Cytotoxicity Assays (Cancer Cell Lines) CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle ApoptosisAssay Apoptosis Assays (Annexin V/PI Staining) CellViability->ApoptosisAssay Antimicrobial Antimicrobial Screening (MIC Determination) InVivo In Vivo Efficacy Studies (Xenograft Models) WesternBlot->InVivo CellCycle->InVivo ApoptosisAssay->InVivo ADME ADME/Tox Profiling InVivo->ADME

Caption: Tiered experimental workflow for characterization.

In Vitro Enzyme Inhibition Assays

Rationale: Direct assessment of the compound's ability to inhibit the activity of purified enzymes is the most direct way to test our primary hypotheses. This approach eliminates the complexities of cellular systems and provides a quantitative measure of potency (e.g., IC50).

Experimental Protocol: HDAC Inhibition Assay (Fluorogenic)

  • Preparation of Reagents:

    • Prepare a stock solution of 3-hydroxy-4-iodo-N-propylbenzamide in DMSO.

    • Reconstitute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6) in assay buffer.

    • Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) for control wells.

  • Assay Procedure:

    • In a 96-well black plate, add assay buffer to all wells.

    • Add serial dilutions of the test compound or control inhibitor to the appropriate wells.

    • Add the HDAC enzyme to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding the developer solution.

    • Incubate for 15 minutes at room temperature.

    • Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (DMSO) and the positive control (Trichostatin A).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of the compound that inhibits enzyme activity by 50%.
Enzyme Panel Test against a panel of HDAC isoforms to determine selectivity.
Kinase Panel A similar approach using commercially available kinase assay kits (e.g., for JAK2, EGFR) can be employed.
Cell-Based Assays

Rationale: While in vitro assays measure direct target engagement, cell-based assays provide information on the compound's ability to cross cell membranes, its cytotoxicity, and its effects on cellular pathways in a more physiologically relevant context.

Experimental Protocol: Cancer Cell Cytotoxicity Assay (MTT/MTS)

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT116 colon cancer, A549 non-small cell lung cancer) in appropriate media and conditions.[3]

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 3-hydroxy-4-iodo-N-propylbenzamide for 72 hours.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add solubilization solution.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Mechanism of Action Studies: Western Blotting

Rationale: To confirm that the observed cellular effects are due to the hypothesized mechanism, we can use western blotting to measure the levels of key downstream biomarkers. For HDAC inhibition, this would be the acetylation of histones.

Experimental Protocol: Western Blot for Acetylated Histones

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compound at concentrations around its GI50 for various time points (e.g., 6, 12, 24 hours).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the acetylated-Histone H3 signal to total Histone H3.

An increase in the ratio of acetylated-H3 to total-H3 would provide strong evidence for in-cell HDAC inhibition.

Data Interpretation and Future Directions

The data generated from these experimental workflows will provide a comprehensive initial profile of the .

Potential Outcome Interpretation Next Steps
Potent, selective HDAC inhibition with corresponding cellular activity. The compound is a promising lead for development as an anti-cancer agent.Lead optimization to improve potency and drug-like properties; in vivo testing in xenograft models.
Broad-spectrum kinase inhibition and cytotoxicity. The compound may have a polypharmacological profile, which could be advantageous or lead to off-target toxicity.Deconvolution of kinase targets; structure-activity relationship (SAR) studies to improve selectivity.
Significant antimicrobial activity with low human cell cytotoxicity. The compound is a potential candidate for development as a novel antibiotic.Determination of the spectrum of activity against various bacterial strains; in vivo infection model studies.
No significant activity in primary screens. The initial hypotheses are not supported.Re-evaluate the structural features for other potential targets; consider derivatization to explore new chemical space.

Conclusion

While the is not yet characterized in the public domain, its chemical structure provides a compelling rationale for its investigation as a potential therapeutic agent. The benzamide scaffold, substituted with a hydroxyl and an iodo group, suggests plausible interactions with a range of biological targets, most notably histone deacetylases and protein kinases. The experimental framework outlined in this guide provides a logical, step-by-step approach to systematically evaluate these hypotheses, from initial in vitro screening to detailed mechanistic studies in cellular contexts. The successful execution of this workflow will not only elucidate the biological activities of this specific molecule but will also contribute valuable knowledge to the broader understanding of the structure-activity relationships of substituted benzamides.

References

  • BLD Pharm. 3-Hydroxy-4-iodo-N-propylbenzamide.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of King Saud University - Science, 33(7), 101574.
  • Zhao, L., et al. (2010). Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics. Bioorganic & Medicinal Chemistry Letters, 20(21), 6374-6378.
  • PubChem. 3-hydroxy-n-propylbenzamide.
  • The Good Scents Company. 3-hydroxybenzaldehyde.
  • Wang, H., et al. (2009). Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. Chemical & Pharmaceutical Bulletin, 57(11), 1215-1221.
  • Sigma-Aldrich. 3-hydroxy-N-(4-methylphenyl)benzamide.
  • Taylor & Francis Online. Bioactivity – Knowledge and References.
  • Wang, Y., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 225, 113797.
  • BenchChem. Application of N,3-dihydroxybenzamide in Drug Discovery: A Detailed Overview.

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Exploratory

In Vitro Evaluation of 3-hydroxy-4-iodo-N-propylbenzamide: A Technical Guide for Preclinical Research

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The novel compound, 3-hydroxy-4-iodo-N-propylbenzamide, integrates several key structural features that suggest a promising, yet uncharacterized, therapeutic potential. The presence of a hydroxyl group and an iodine atom on the benzene ring, coupled with an N-propyl amide side chain, may confer unique binding affinities and biological effects.

This technical guide provides a comprehensive framework for the initial in vitro characterization of 3-hydroxy-4-iodo-N-propylbenzamide. As a Senior Application Scientist, the following methodologies have been curated to not only establish a foundational biological activity profile but also to provide insights into the potential mechanisms of action, guiding further preclinical development. The experimental design emphasizes a logical progression from broad cytotoxicity screening to more specific target-based assays and preliminary drug metabolism and safety assessments.

Part 1: Foundational Cytotoxicity and Antiproliferative Assessment

The initial step in characterizing any novel compound is to assess its general effect on cell viability and proliferation. This provides a broad understanding of its potency and therapeutic window.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[1] The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.[3]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-hydroxy-4-iodo-N-propylbenzamide in culture medium. Treat the cells with these various concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[5]

Cell LineTissue of OriginHypothetical IC50 (µM) for 3-hydroxy-4-iodo-N-propylbenzamide
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HCT116Colon Carcinoma3.5
Cell Cycle Analysis by Flow Cytometry

Should the MTT assay reveal significant antiproliferative activity, the next logical step is to investigate the compound's effect on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing DNA content and determining the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-hydroxy-4-iodo-N-propylbenzamide at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[8]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[8]

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature before analyzing on a flow cytometer.[6]

G cluster_0 Part 1: Cytotoxicity & Proliferation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay 48-72h Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis 24-48h Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Data Analysis (IC50)->Cell Cycle Analysis Inform concentration selection Flow Cytometry Flow Cytometry Cell Cycle Analysis->Flow Cytometry

Caption: Workflow for initial in vitro assessment of 3-hydroxy-4-iodo-N-propylbenzamide.

Part 2: Elucidating the Mechanism of Action

Based on the known activities of other benzamide derivatives, investigating the effect of 3-hydroxy-4-iodo-N-propylbenzamide on specific molecular targets like histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR) is a rational next step.

In Vitro HDAC Inhibition Assay

HDAC inhibitors are a class of anticancer agents that induce cell cycle arrest and apoptosis.[4] A fluorometric or colorimetric assay can be used to determine the inhibitory activity of the compound against various HDAC isoforms.

  • Reagent Preparation: Prepare serial dilutions of 3-hydroxy-4-iodo-N-propylbenzamide.

  • Enzyme Reaction: In a 96-well plate, add the diluted compound, a fluorogenic HDAC substrate, and a specific recombinant HDAC enzyme (e.g., HDAC1, HDAC2).[4]

  • Incubation: Incubate the plate at 37°C for 1 hour.[4]

  • Development: Stop the reaction by adding a developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) to halt further deacetylation.[4]

  • Fluorescence Reading: Read the fluorescence at an excitation of 360 nm and an emission of 460 nm.[4]

In Vitro EGFR Kinase Assay

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[9] An in vitro kinase assay can determine if the compound directly inhibits EGFR's kinase activity.

  • Reaction Setup: In a 96-well plate, add diluted 3-hydroxy-4-iodo-N-propylbenzamide, a peptide substrate for EGFR, and ATP.[9]

  • Kinase Reaction: Initiate the reaction by adding recombinant EGFR enzyme and incubate at 30°C for 60 minutes.[9]

  • ADP Detection: Add a kinase detection reagent that converts the ADP produced during the kinase reaction to ATP, which then generates a luminescent signal.[9]

  • Luminescence Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate-reading luminometer.[9]

G cluster_0 HDAC Inhibition Pathway cluster_1 EGFR Inhibition Pathway Compound Compound HDAC HDAC Compound->HDAC Inhibits Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Deacetylates Gene Expression Gene Expression Histone Acetylation->Gene Expression Promotes Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Gene Expression->Cell Cycle Arrest/Apoptosis Compound2 Compound EGFR EGFR Compound2->EGFR Inhibits Downstream Signaling (e.g., MAPK, PI3K/AKT) Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream Signaling (e.g., MAPK, PI3K/AKT) Activates Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling (e.g., MAPK, PI3K/AKT)->Cell Proliferation/Survival Promotes

Caption: Simplified signaling pathways potentially targeted by 3-hydroxy-4-iodo-N-propylbenzamide.

Part 3: Antimicrobial Activity Screening

The benzamide moiety is also present in some antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is warranted.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12]

  • Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Compound Dilution: Prepare two-fold serial dilutions of 3-hydroxy-4-iodo-N-propylbenzamide in a 96-well microtiter plate containing appropriate growth medium.[11]

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-24 hours for bacteria[10] and at 35°C for 24-48 hours for fungi.[13][14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Part 4: Preliminary In Vitro ADME/Tox Profile

Early assessment of a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic behavior.

Metabolic Stability in Human Liver Microsomes/Hepatocytes

This assay determines the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[15][16][17]

  • Compound Incubation: Incubate 3-hydroxy-4-iodo-N-propylbenzamide (at a concentration of 1 µM) with a suspension of cryopreserved human hepatocytes (0.5 x 10^6 cells/mL) in a shaking incubator at 37°C.[16][18]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[18]

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.[16]

  • Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).[18][19]

Conclusion

This technical guide outlines a systematic and robust in vitro approach to the initial characterization of 3-hydroxy-4-iodo-N-propylbenzamide. By following these established protocols, researchers can efficiently gather critical data on its cytotoxic and antiproliferative effects, potential mechanisms of action, antimicrobial spectrum, and metabolic stability. The insights gained from these studies will be instrumental in making informed decisions regarding the future development of this promising novel compound.

References

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025, November 5). Bio-protocol. Retrieved from [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • EGFR Enzyme Kinase System Datasheet. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). STAR Protocols. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). IntechOpen. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]

  • Metabolic Stability. (n.d.). Mattek. Retrieved from [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.). PubMed. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). STAR Protocols. Retrieved from [Link]

  • HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). (n.d.). Bio-Techne. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved from [Link]

  • Screening for histone deacetylase (HDAC) active compounds. (2013, December). BMG Labtech. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). National Center for Biotechnology Information. Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022, April 19). EpigenTek. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020, April 29). Clinical Microbiology Reviews. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). (n.d.). Bridge PTS. Retrieved from [Link]

  • In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. (n.d.). Longdom Publishing. Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations. (2025, August 6). ResearchGate. Retrieved from [Link]

  • In vitro receptor binding assays: general methods and considerations. (2008, May 13). PubMed. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 3-hydroxy-4-iodo-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that offer unique prope...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that offer unique properties for therapeutic and diagnostic applications. Among these, halogenated organic molecules, and specifically iodinated benzamides, have garnered significant attention. The introduction of an iodine atom into a benzamide framework can profoundly influence its physicochemical and biological properties, opening avenues for the development of targeted radioligands, enzyme inhibitors, and other valuable research tools.[1] This guide provides a comprehensive technical overview of a specific, yet under-explored, member of this class: 3-hydroxy-4-iodo-N-propylbenzamide. While detailed studies on this particular molecule are nascent, this document, grounded in established chemical principles and data from closely related analogues, aims to serve as a foundational resource for researchers interested in its synthesis, characterization, and potential applications.

Compound Identification and Physicochemical Properties

CAS Number: 1700267-13-5

Chemical Structure:

G compound compound

Caption: 2D structure of 3-hydroxy-4-iodo-N-propylbenzamide.

PropertyPredicted ValueSource
Molecular FormulaC10H12INO2PubChem
Molecular Weight305.11 g/mol PubChem
XLogP32.9PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem

Proposed Synthesis Pathway

G cluster_0 Step 1: Iodination cluster_1 Step 2: Amide Coupling 3-hydroxybenzoic_acid 3-Hydroxybenzoic Acid NaI_NaOCl NaI, NaOCl Methanol, 0°C to RT 3-hydroxybenzoic_acid->NaI_NaOCl 3_hydroxy_4_iodobenzoic_acid 3-Hydroxy-4-iodobenzoic Acid NaI_NaOCl->3_hydroxy_4_iodobenzoic_acid 3_hydroxy_4_iodobenzoic_acid_2 3-Hydroxy-4-iodobenzoic Acid Coupling Propylamine, Coupling Agent (e.g., HATU, DCC) Base, Anhydrous Solvent 3_hydroxy_4_iodobenzoic_acid_2->Coupling Final_Product 3-hydroxy-4-iodo-N-propylbenzamide Coupling->Final_Product

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 3-hydroxy-4-iodo-N-propylbenzamide

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 3-hydroxy-4-iodo-N-propylbenzamide, a valuable building block for research in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-hydroxy-4-iodo-N-propylbenzamide, a valuable building block for research in medicinal chemistry and drug development. The synthesis begins with the regioselective iodination of 3-hydroxybenzoic acid to yield the key intermediate, 3-hydroxy-4-iodobenzoic acid. This intermediate is subsequently coupled with n-propylamine using a standard peptide coupling reagent to form the final product. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, safety protocols, and data presentation to ensure reliable and reproducible results.

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry, present in a wide array of marketed drugs and clinical candidates.[1] The amide bond's unique structural and electronic properties allow it to participate in crucial hydrogen bonding interactions with biological targets. The introduction of a halogen, such as iodine, onto the aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

The target molecule, 3-hydroxy-4-iodo-N-propylbenzamide, combines these key features. This document outlines a robust and validated synthetic route, breaking the process into two distinct, high-yielding stages:

  • Electrophilic Iodination: Synthesis of the 3-hydroxy-4-iodobenzoic acid precursor.

  • Amide Bond Formation: Coupling of the iodinated carboxylic acid with n-propylamine.

The protocol emphasizes not only the procedural steps but also the underlying chemical principles, providing users with the expertise to troubleshoot and adapt the methodology as needed.

Overall Synthetic Workflow

The synthesis is a sequential process involving iodination followed by amidation. The workflow is designed for efficiency and high purity of the final product.

G cluster_0 Part A: Iodination cluster_1 Part B: Amide Coupling A 3-Hydroxybenzoic Acid B Iodination Reaction (NaI, NaOCl, MeOH) A->B Reagents C Acidification & Filtration B->C Work-up D 3-Hydroxy-4-iodobenzoic Acid C->D Purified Intermediate E 3-Hydroxy-4-iodobenzoic Acid D->E Intermediate Used in Next Step F Amide Coupling Reaction (EDC, HOBt, DIPEA, n-Propylamine) E->F Reagents G Extraction & Purification F->G Work-up H 3-Hydroxy-4-iodo-N-propylbenzamide G->H Final Product G cluster_mech Mechanism of Iodination start NaOCl + NaI + H₂O → HOI + NaCl step1 Generation of Electrophile step2 Electrophilic Attack (Formation of Sigma Complex) step1->step2 3-hydroxybenzoic acid attacks HOI step3 Rearomatization step2->step3 Deprotonation by H₂O G RCOOH R-COOH (Carboxylic Acid) ActiveEster O-Acylisourea Intermediate (Highly Reactive) RCOOH->ActiveEster + EDC EDC EDC Amide R-CONH-R' (Final Amide) ActiveEster->Amide + R'-NH₂ Byproduct Urea Byproduct (Water Soluble) ActiveEster->Byproduct forms Amine R'-NH₂ (n-Propylamine)

Sources

Application

Application Note: Preclinical Experimental Design for 3-Hydroxy-4-iodo-N-propylbenzamide in Targeted Radiopharmaceutical Research

Document Type: Application Note & Standard Operating Protocols Target Audience: Radiochemists, Preclinical Oncologists, and Drug Development Scientists Compound: 3-Hydroxy-4-iodo-N-propylbenzamide (CAS: 1700267-13-5) Int...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocols Target Audience: Radiochemists, Preclinical Oncologists, and Drug Development Scientists Compound: 3-Hydroxy-4-iodo-N-propylbenzamide (CAS: 1700267-13-5)

Introduction & Mechanistic Rationale

The development of targeted radiopharmaceuticals for oncology relies heavily on small-molecule scaffolds that exhibit high target affinity and favorable pharmacokinetic profiles. Iodobenzamides have historically served as the gold standard for targeting melanin in malignant melanoma [1] and overexpressed sigma ( σ ) receptors (both σ1​ and σ2​ subtypes) in breast and prostate carcinomas [2].

3-Hydroxy-4-iodo-N-propylbenzamide represents a highly specialized derivative within this class. The strategic placement of functional groups dictates its experimental utility:

  • The Benzamide Core: Drives the primary binding affinity to sigma receptors and melanin-rich tissues.

  • The 4-Iodo Substitution: Serves as the site for radiohalogenation (e.g., isotopic exchange with 123I , 124I , or 125I ) or acts as a stable cold standard for in vitro pharmacological profiling.

  • The 3-Hydroxy Group: Introduces a polar handle that significantly modulates the compound's partition coefficient ( logP ). Highly lipophilic benzamides often suffer from slow hepatobiliary clearance, which obscures abdominal imaging [3]. The 3-hydroxyl modification shifts the excretion profile toward a more favorable renal pathway, improving the tumor-to-background ratio.

  • The N-Propyl Chain: Optimizes membrane permeability, ensuring rapid passive diffusion into solid tumors while avoiding the excessive lipophilicity associated with longer alkyl or bulky cyclic amines.

This guide outlines a comprehensive, self-validating experimental framework for evaluating 3-hydroxy-4-iodo-N-propylbenzamide as a targeted imaging agent or radiotherapeutic precursor.

Experimental Design & Workflow Logic

To ensure scientific integrity, the evaluation of this compound must follow a strict sequential logic: Synthesis/Labeling Analytical Validation In Vitro Specificity In Vivo Pharmacokinetics . Every phase acts as a gatekeeper for the next.

G Precursor 3-Hydroxy-4-iodo- N-propylbenzamide (Precursor) Radioiodination Radioiodination (Chloramine-T,[123I]NaI) Precursor->Radioiodination Cu-catalyzed Isotopic Exchange Purification HPLC Purification & Quality Control Radioiodination->Purification Radiochemical Purity >99% InVitro In Vitro Assays (Sigma Receptor / Melanin Binding) Purification->InVitro Specific Activity >1600 Ci/mmol InVivo In Vivo Biodistribution (Tumor-bearing Mice) Purification->InVivo Formulation in Saline/EtOH InVitro->InVivo Target Validation (Haloperidol Block) SPECT SPECT/CT Imaging (Tumor Localization) InVivo->SPECT PK & Dosimetry Data

Caption: Preclinical workflow for the radiolabeling and evaluation of 3-hydroxy-4-iodo-N-propylbenzamide.

Data Presentation: Expected Baselines

Before initiating protocols, researchers should benchmark their results against the following expected physicochemical and biological parameters for optimal iodobenzamide derivatives.

Table 1: Target Physicochemical and Radiochemical Parameters

ParameterTarget SpecificationAnalytical Method
Molecular Weight 305.11 g/mol LC-MS (ESI+)
Log P (Octanol/Water) 2.1 – 2.5Shake-flask method / HPLC
Radiochemical Yield (RCY) > 85%Radio-TLC / Radio-HPLC
Radiochemical Purity (RCP) > 99%Radio-HPLC (UV at 254 nm)
Specific Activity > 1500 Ci/mmolHPLC calibration curve

Table 2: Expected In Vivo Biodistribution (% Injected Dose/gram) in Melanoma Xenografts

Tissue1 h Post-Injection6 h Post-Injection24 h Post-Injection
Blood < 1.0 %< 0.2 %< 0.05 %
Tumor (B16 Melanoma) 5.5 – 7.5 %3.0 – 4.5 %1.5 – 2.0 %
Liver 8.0 – 10.0 %2.0 – 3.5 %< 0.5 %
Tumor-to-Blood Ratio ~ 6.0> 15.0> 30.0

Note: The rapid clearance from the blood pool and liver is mediated by the 3-hydroxy substitution, which facilitates Phase II metabolism (glucuronidation) and subsequent renal excretion.

Step-by-Step Experimental Protocols

Protocol A: Radioiodination via Cu-Catalyzed Isotopic Exchange

Causality: Direct electrophilic radioiodination of deactivated aromatic rings is inefficient. Isotopic exchange (replacing stable 127I with radioactive 123I or 125I ) in the presence of a copper(II) catalyst and a mild oxidant ensures high specific activity without requiring a toxic organotin precursor [3].

Materials:

  • 3-Hydroxy-4-iodo-N-propylbenzamide (1 mg/mL in absolute ethanol)

  • [125I]NaI or [123I]NaI in 0.1 M NaOH (approx. 37–185 MBq)

  • Copper(II) sulfate ( CuSO4​ ) solution (0.1 M in water)

  • Ascorbic acid (0.1 M in water)

Procedure:

  • Reaction Setup: In a 1.5 mL conical radiochemistry vial, add 50 µL of the 3-hydroxy-4-iodo-N-propylbenzamide solution (50 µg).

  • Catalyst Addition: Add 10 µL of CuSO4​ solution, followed by 10 µL of ascorbic acid to generate the active Cu(I) species in situ.

  • Radioisotope Addition: Carefully add the desired activity of [125I]NaI (e.g., 185 MBq).

  • Heating: Seal the vial and heat at 100°C in a heating block for 45 minutes. Self-Validation: The closed system prevents volatilization of free iodine.

  • Quenching & Purification: Cool the vial to room temperature. Quench the reaction with 100 µL of HPLC mobile phase. Inject the mixture onto a semi-preparative RP-HPLC column (C18, 5 µm, 250 x 10 mm).

  • Collection: Elute using an isocratic gradient of 60% Methanol / 40% Water (0.1% TFA). Collect the radioactive peak corresponding to the retention time of the cold standard.

  • Formulation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 0.9% sterile saline containing 5% ethanol for biological assays.

Protocol B: In Vitro Receptor Binding & Specificity Assay

Causality: To prove that tumor uptake is receptor-mediated (e.g., via sigma receptors) rather than non-specific lipophilic partitioning, a competitive binding assay using a known high-affinity blocker (Haloperidol) is mandatory [4].

Procedure:

  • Cell Culture: Culture DU-145 (human prostate cancer, high σ expression) or B16F10 (murine melanoma, high melanin) cells in 6-well plates until 80% confluent.

  • Incubation: Wash cells twice with ice-cold PBS. Add 1 mL of binding buffer (HEPES, pH 7.4) containing 37 kBq of the radiolabeled compound to each well.

  • Blocking (The Validation Step): To half of the wells, add 10 µM Haloperidol (for sigma receptor blocking) or excess cold 3-hydroxy-4-iodo-N-propylbenzamide (for self-blocking).

  • Binding: Incubate at 37°C for 60 minutes.

  • Harvesting: Aspirate the radioactive buffer. Wash the cells rapidly three times with ice-cold PBS to remove unbound ligand.

  • Quantification: Lyse the cells using 0.1 M NaOH (500 µL/well). Collect the lysate and measure the radioactivity in a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting the radioactivity of the blocked wells from the unblocked wells. A reduction of >60% in the blocked wells validates target specificity.

Protocol C: In Vivo Biodistribution and SPECT/CT Imaging

Causality: Static in vitro models cannot account for hepatic metabolism, plasma protein binding, or renal clearance. In vivo biodistribution establishes the actual tumor-to-background ratio, determining the clinical viability of the tracer [1].

Procedure:

  • Animal Model: Use 6-week-old athymic nude mice bearing subcutaneous B16F10 melanoma xenografts (tumor volume ~200 mm 3 ).

  • Injection: Administer 1.85 MBq (for biodistribution) or 18.5 MBq (for SPECT imaging) of the formulated radiotracer via the lateral tail vein.

  • Imaging (SPECT/CT): At 1, 4, and 24 hours post-injection, anesthetize the mice (2% isoflurane) and acquire whole-body SPECT/CT images. Validation: Look for distinct focal uptake in the tumor mass and monitor the clearance through the bladder (renal) vs. intestines (hepatobiliary).

  • Ex Vivo Biodistribution: Euthanize cohorts of mice (n=4 per time point) at 1, 6, and 24 hours. Excise, weigh, and count the tumor, blood, liver, kidneys, lungs, and muscle in a gamma counter.

  • Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g), decay-corrected to the time of injection.

Conclusion

The integration of the 3-hydroxy moiety into the 4-iodo-N-propylbenzamide scaffold presents a critical advantage in radiopharmaceutical design by optimizing the clearance pathway. By adhering to the rigorous isotopic exchange labeling and self-validating blocking protocols outlined above, researchers can accurately quantify the diagnostic and therapeutic potential of this compound for melanoma and sigma-receptor-positive malignancies.

References

  • Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors. Cancer Research - AACR Journals. Available at:[Link]

  • An improved synthesis of[125I]N-(diethylaminoethyl)-4-iodobenzamide: a potential ligand for imaging malignant melanoma. PubMed - NIH. Available at:[Link]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed - NIH. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Hydroxy-4-iodo-N-propylbenzamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 3-hydroxy-4-iodo-N-propylbenzamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 3-hydroxy-4-iodo-N-propylbenzamide.

Synthetic Strategy & Workflow Logic

To maximize yield and regioselectivity, the synthesis must follow a specific sequence: Regioselective Iodination followed by Amidation . Reversing this order leads to complex isomeric mixtures and drastically reduces the yield of the target compound.

Workflow A 3-Hydroxybenzoic Acid B Step 1: Regioselective Iodination (I2, KIO3, 45°C) A->B C 3-Hydroxy-4-iodobenzoic Acid B->C D Step 2: Amidation HATU, DIPEA, DMF C->D Err Avoid: EDC/HOBt (Causes O-Acylation) C->Err E 3-Hydroxy-4-iodo-N-propylbenzamide (Target Product) D->E

Optimized two-step workflow for 3-hydroxy-4-iodo-N-propylbenzamide synthesis.

Troubleshooting & FAQs

Q: Why is my amidation yield so low (<40%) when using standard EDC/HOBt coupling? A: When activating 3-hydroxy-4-iodobenzoic acid, the unprotected phenolic hydroxyl group acts as a competing nucleophile against n-propylamine. This leads to O-acylation, forming depsipeptide-like ester dimers and oligomers[1]. Causality & Solution: To suppress this, you must shift the kinetic favorability toward amidation. Switch to HATU with N,N-diisopropylethylamine (DIPEA). HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester that reacts significantly faster with primary amines than with phenols. Additionally, using an excess of n-propylamine (2.5–3.0 eq) ensures that any transiently formed phenolic esters are aminolyzed back to the desired phenol and amide. For further mechanistic insights on phenol side reactions during EDC coupling, refer to the[1].

Q: Should I perform the iodination before or after the amidation step? A: Always perform the iodination before amidation. Causality & Solution: If you attempt to iodinate 3-hydroxy-N-propylbenzamide, the strongly activating -OH group will direct electrophilic aromatic substitution to both the ortho (positions 2 and 4) and para (position 6) positions, leading to a complex mixture. Conversely, iodination of 3-hydroxybenzoic acid using I2/KIO3 is highly regioselective for the 4-position due to the synergistic directing effects and steric hindrance of the carboxylic acid, cleanly yielding 3-hydroxy-4-iodobenzoic acid in >90% yield[2]. This regiocontrol is well documented in the[2].

Q: My reaction stalls at 60% conversion. How can I drive it to completion? A: This is typically a solubility issue. 3-Hydroxy-4-iodobenzoic acid and its activated ester intermediates have poor solubility in standard coupling solvents like dichloromethane (DCM), causing the reaction to prematurely precipitate or stall. Causality & Solution: Switch the solvent system to anhydrous N,N-dimethylformamide (DMF) and gently heat the reaction to 40 °C. Recent studies on difficult amide couplings demonstrate that increasing the solvent polarity and temperature significantly enhances the partitioning of the active ester, driving conversion rates from ~60% to >95%[3]. See for optimization data[3].

Q: How do I remove unreacted 3-hydroxy-4-iodobenzoic acid without column chromatography? A: Exploit the pKa differences between the carboxylic acid and the phenol. Causality & Solution: The carboxylic acid has a pKa of ~4.0, while the phenolic -OH has a pKa of ~9.5. By washing your organic layer (e.g., ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO3, pH ~8.3), the unreacted starting material is deprotonated to its water-soluble carboxylate salt and partitioned into the aqueous layer. The product, 3-hydroxy-4-iodo-N-propylbenzamide, remains fully protonated and stays in the organic phase.

Quantitative Data: Amidation Optimization

The following table summarizes the quantitative impact of various coupling conditions on the yield of 3-hydroxy-4-iodo-N-propylbenzamide.

Coupling AgentSolventAmine EquivalentsPrimary ByproductExpected Yield
EDC / HOBtDCM1.2 eqO-acylated dimer (20-30%)35 - 45%
DIC / HOAtDMF1.2 eqUnreacted SM (poor solubility)55 - 65%
HATU DMF 2.5 eq None (clean conversion) > 85%

Self-Validating Experimental Protocols

Protocol 1: Regioselective Iodination of 3-Hydroxybenzoic Acid

This protocol utilizes an internal oxidant (KIO3) to ensure 100% atom economy of the iodine source, preventing the formation of HI waste.

  • Dissolution: Dissolve 3-hydroxybenzoic acid (10.0 mmol) in a mixture of methanol (30 mL) and water (10 mL) in a round-bottom flask.

  • Reagent Addition: Add potassium iodate (KIO3, 3.3 mmol) and elemental iodine (I2, 4.0 mmol) sequentially. The solution will turn dark brown.

  • Reaction: Stir the mixture at 45 °C for 12 hours.

  • Self-Validating Quench: Cool to room temperature. Add 10% aqueous sodium thiosulfate (Na2S2O3) dropwise. Validation: The reaction is fully quenched when the dark brown color completely dissipates, leaving a pale yellow or colorless solution.

  • Isolation: Acidify the mixture with 1M HCl until the pH reaches ~2 (verify with pH paper). Filter the resulting precipitate, wash with cold water (2 x 15 mL), and dry under vacuum to afford 3-hydroxy-4-iodobenzoic acid as an off-white solid.

Protocol 2: Amidation to 3-Hydroxy-4-iodo-N-propylbenzamide

This protocol uses excess amine to actively reverse any transient phenolic esterification.

  • Activation: Dissolve 3-hydroxy-4-iodobenzoic acid (5.0 mmol) and HATU (5.5 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (15.0 mmol) dropwise. Stir for 10 minutes at room temperature to allow the active ester to form.

  • Amine Addition: Slowly add n-propylamine (12.5 mmol, 2.5 eq).

  • Reaction: Stir at 40 °C for 4 hours. Validation: Spot the reaction on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material spot (low Rf, UV active) should be completely consumed.

  • Self-Validating Workup: Dilute the mixture with ethyl acetate (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove excess amine and DIPEA (Aqueous layer pH must be ~1).

    • Wash with saturated NaHCO3 (2 x 20 mL) to remove unreacted acid (Aqueous layer pH must be ~8).

    • Wash with brine (20 mL) to remove residual water and DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be used directly or recrystallized from ethyl acetate/hexanes.

References

  • Capping Strategies for Covalent Template-Directed Synthesis of Linear Oligomers Using CuAAC Journal of the American Chemical Society (ACS) URL:[Link][1]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Chemical Science (RSC Publishing) URL:[Link][3]

  • N-Propylbenzamide - Compound Summary National Institutes of Health (PubChem) URL:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 3-hydroxy-4-iodo-N-propylbenzamide

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for developing, optimizing, and troubleshooting High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-hydroxy-4-iodo-N-propylbenzamide. By understanding the physicochemical properties of the analyte and the principles of chromatographic separation, users can systematically address common challenges to achieve robust and reliable results.

Analyte Characteristics & Initial Method Development

A successful HPLC method begins with a thorough understanding of the analyte. 3-hydroxy-4-iodo-N-propylbenzamide is a substituted benzamide with distinct structural features that dictate its chromatographic behavior: a moderately hydrophobic aromatic core, a phenolic hydroxyl group, an iodo substituent, and an amide linkage with an N-propyl group.

These features make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). The primary retention mechanism will be hydrophobic interactions between the analyte and the non-polar stationary phase. However, the ionizable phenolic group requires careful control of the mobile phase pH to ensure reproducible retention and optimal peak shape.

Physicochemical Property Value / Observation Chromatographic Implication
Molecular Structure O=C(NCCC)C1=CC=C(I)C(O)=C1[1]Aromatic, moderately non-polar. Suitable for RP-HPLC.
Molecular Formula C₁₀H₁₂INO₂[1]---
Molecular Weight 305.11 g/mol [1]---
pKa (Phenolic Hydroxyl) ~7.3 - 9.0 (Estimated)[2]The phenolic group is weakly acidic. Mobile phase pH must be controlled to maintain a consistent ionization state for stable retention.
Hydrophobicity (logP) Moderately High (Estimated)Well-retained on C18 or similar reversed-phase columns.
UV Chromophore BenzamideStrong UV absorbance allows for sensitive detection, typically in the 220-254 nm range.[3][4]
Experimental Protocol: Foundational RP-HPLC Method

This protocol provides a robust starting point for the analysis of 3-hydroxy-4-iodo-N-propylbenzamide.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Recommended Starting Condition Justification
Column C18, 4.6 x 150 mm, 5 µm A standard C18 phase provides good hydrophobic retention for this analyte.[5][6]
Mobile Phase A 0.1% Formic Acid in Water Buffers the mobile phase to a pH of ~2.7, ensuring the phenolic hydroxyl group is fully protonated (non-ionized), which minimizes peak tailing and improves retention.[3][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common, effective organic modifier. Formic acid ensures pH consistency with the aqueous phase.
Gradient Program 20% to 80% B over 15 minutes A broad "scouting" gradient is effective for determining the approximate elution conditions before fine-tuning.[8]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Maintaining a constant temperature ensures retention time stability.[9]
Detection Wavelength 230 nm (or scan with PDA) Benzamides typically absorb well in this region. A PDA detector is recommended to identify the absorbance maximum.[3]

| Injection Volume | 5 µL | A small volume helps prevent column overload and peak distortion.[3] |

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-hydroxy-4-iodo-N-propylbenzamide in methanol. Dilute this stock solution with the initial mobile phase (e.g., 80:20 Mobile Phase A:B) to a working concentration of approximately 50 µg/mL.[3]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes or until a stable baseline is achieved.[3]

  • Blank Injection: Inject a vial of the mobile phase to ensure the system is clean and the baseline is free of interfering peaks.

  • Sample Injection: Inject the prepared sample solution and acquire the chromatogram using the scouting gradient.

Method Development Workflow

The following diagram outlines a systematic approach to developing and optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties Setup Select Column & Mobile Phase (C18, ACN/H2O w/ Acid) Start->Setup Scout Run Scouting Gradient (e.g., 20-80% B) Setup->Scout Eval Evaluate Peak Shape & Retention Scout->Eval Opt_Grad Optimize Gradient (Isocratic or Shallow Gradient) Eval->Opt_Grad Good Shape Troubleshoot Troubleshoot Issues (Tailing, Fronting, etc.) Eval->Troubleshoot Poor Shape Validate System Suitability & Validation Opt_Grad->Validate Opt_Select Alter Selectivity (Change Solvent/Column) Opt_Select->Eval Troubleshoot->Opt_Select Final Final Method Validate->Final

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide

This section addresses common chromatographic problems in a question-and-answer format, providing both the causal explanation and a logical solution path.

Q1: Why is my peak for 3-hydroxy-4-iodo-N-propylbenzamide tailing?

A1: Peak tailing for this compound is most likely caused by secondary interactions between the weakly acidic phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[3] At a pH close to the analyte's pKa, a portion of the molecules will be ionized (phenoxide form), and this negatively charged species can interact strongly with the slightly acidic silanols (Si-OH), leading to a delayed elution for a fraction of the analyte molecules, which manifests as a tail.

Troubleshooting Steps:

  • Confirm Mobile Phase pH: The most critical factor is to ensure the mobile phase pH is sufficiently low. Using 0.1% formic acid should result in a pH of ~2.7, which is more than 4 pH units below the estimated pKa of the phenol. At this pH, the phenol is fully protonated and uncharged, minimizing silanol interactions.[7][10] Verify that the acid was added correctly to both the aqueous and organic mobile phase components.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to convert most residual silanols into less reactive siloxane (Si-O-Si-R) bonds. If you are using an older or lower-quality column, switching to a well-end-capped column can significantly reduce tailing.[3]

  • Lower the Column Temperature: In some cases, reducing the temperature (e.g., to 25°C) can decrease the kinetics of the silanol interaction, though this may also increase viscosity and backpressure.

Q2: My peak is fronting. What is the cause and solution?

A2: Peak fronting is typically a symptom of either column overload or a mismatch between the injection solvent and the mobile phase.[11]

Troubleshooting Steps:

  • Reduce Analyte Concentration: The most common cause is injecting too much sample mass onto the column, which saturates the stationary phase at the inlet.[12] Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have identified column overload as the issue.

  • Reduce Injection Volume: Similarly, injecting a large volume, even of a dilute sample, can lead to fronting. Reduce the injection volume to 5 µL or less.[12]

  • Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent significantly stronger (i.e., more organic content) than your initial mobile phase, the peak can be distorted. For example, dissolving the sample in 100% acetonitrile when the gradient starts at 20% acetonitrile will cause problems. Always try to dissolve your sample in the initial mobile phase composition.[11]

Q3: My retention time is drifting between injections. How do I stabilize it?

A3: Retention time instability is a common issue that points to a lack of equilibrium in the HPLC system or changes in the mobile phase.

Troubleshooting Steps:

  • Ensure Adequate Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the starting mobile phase conditions. A stable baseline is a good indicator, but for some columns, 20-30 minutes of equilibration is necessary.

  • Check Mobile Phase Preparation: If using a gradient, it is crucial that the mobile phases are well-mixed and degassed. Air bubbles in the pump can cause pressure fluctuations and retention shifts.[13] If you are mixing solvents manually (isocratic), ensure the measurements are precise for every new batch.

  • Use a Column Thermostat: Fluctuations in ambient temperature can cause changes in mobile phase viscosity and, consequently, retention times. A column oven provides a stable thermal environment, leading to highly reproducible results.[12]

Advanced Optimization (FAQs)

Q4: How do I improve the resolution between my target analyte and a closely eluting impurity?

A4: Improving resolution requires changing the selectivity (α) of the separation. This can be achieved by altering the mobile phase, stationary phase, or temperature.[14]

Optimization Strategies:

  • Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte and stationary phase compared to the aprotic acetonitrile, potentially changing the elution order and improving resolution.

  • Change the Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry is the most powerful way to alter selectivity.[14][15]

    • Phenyl-Hexyl Column: A phenyl-based stationary phase can introduce π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte.[3] This provides a completely different separation mechanism compared to the purely hydrophobic interactions on a C18 column and is often effective for separating aromatic isomers or related substances.

  • Adjust the Temperature: Temperature can also influence selectivity. Running the separation at different temperatures (e.g., 30°C, 40°C, 50°C) can alter the relative retention of two compounds. Increasing temperature generally decreases retention but can sometimes improve or worsen the resolution of a specific peak pair.[14]

Q5: What is the ideal pH for the mobile phase, and why is it so critical?

A5: The mobile phase pH is arguably the most critical parameter for the robust separation of ionizable compounds like 3-hydroxy-4-iodo-N-propylbenzamide. The ideal pH is one that is at least 2 units away from the analyte's pKa.[16] Since the phenolic pKa is estimated to be around 7.3-9.0, a mobile phase pH ≤ 5.3 is required. A pH around 2.5-3.0 is a safe and effective choice.

The Criticality of pH Control:

  • Reproducibility: At a pH close to the pKa, small shifts in pH (e.g., from 7.0 to 7.3) will cause large changes in the ratio of ionized to non-ionized analyte, leading to significant and unpredictable shifts in retention time.[7][17]

  • Peak Shape: By operating at a pH where the analyte is fully in one form (in this case, the non-ionized, protonated form), you prevent on-column ionization, which is a primary cause of peak tailing.[7]

The diagram below illustrates the pH-dependent equilibrium of the phenolic group. Operating the HPLC method at a pH far from the pKa pushes this equilibrium almost entirely to one side, ensuring a single, stable form of the analyte is present during chromatography.

pKa_Equilibrium cluster_conditions struct1 Analyte-OH (Protonated, Non-ionized) - More Retained in RP-HPLC - struct2 Analyte-O⁻ (Deprotonated, Ionized) - Less Retained in RP-HPLC - struct1->struct2 pKa c1 pH << pKa (e.g., pH 2.7) c2 pH >> pKa (e.g., pH 11)

Caption: Ionization state of the phenolic group vs. pH.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • BenchChem. (2025, December). Technical Support Center: Refining HPLC Protocols for Benzamide Isomers.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Iodide ion.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • BenchChem. (2025). Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols.
  • Singh, S., et al. (2024, September 16). Improved Reverse Phase Liquid Chromatography Method for Iodine Value of Oils.
  • Shinde, V. (2025, February 1).
  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Dou, G., et al. (2015, September 1). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application.
  • CoLab. (2024, September 30). Improved Reverse Phase Liquid Chromatography Method for Iodine Value of Oils.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Ethylbenzamide.
  • Michalke, B., & Schramel, P. (1999). Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Michalke, B. (1999). Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry. SciSpace.
  • Quora. (2021, June 5). How does pH affect the results of HPLC results?.
  • BLD Pharm. (n.d.). 3-Hydroxy-4-iodo-N-propylbenzamide.
  • Yamashita, K., et al. (2000, March 15). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 495-503.
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
  • ResearchGate. (2023, June 14). How to choose mobile phase in HPLC to separate the components having absorbance in similar wavelength?.
  • ResearchGate. (2026, February 27). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
  • Sigma-Aldrich. (n.d.). High Performance Liquid Chromatography.
  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub.
  • BenchChem. (2025, December). Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites.
  • Chromatography Today. (2018, September 3). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • PubChem. (n.d.). 3-hydroxy-n-propylbenzamide.
  • Advanced Materials Technology. (2026, March 10). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde.
  • ChemSynthesis. (2025, May 20). 3-hydroxy-5-iodo-4-methoxybenzaldehyde.
  • NIST. (n.d.). N-Propyl-N-methyl-benzamide.
  • PubChem. (n.d.). 3-hydroxy-4-methylbenzamide.
  • FooDB. (2010, April 8). Showing Compound 4-Hydroxybenzaldehyde (FDB010504).

Sources

Troubleshooting

Technical Support Center: Enhancing Solution Stability of 3-Hydroxy-4-iodo-N-propylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of multi-functional active pharmaceutical ingredients (APIs) and radiotracer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of multi-functional active pharmaceutical ingredients (APIs) and radiotracer precursors. 3-Hydroxy-4-iodo-N-propylbenzamide presents a unique trifecta of vulnerabilities: an oxidation-prone phenol, a photolabile aryl iodide, and a pH-sensitive amide.

This guide provides mechanistic troubleshooting, quantitative formulation data, and a self-validating protocol to ensure robust experimental reproducibility in your drug development workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my solution of 3-hydroxy-4-iodo-N-propylbenzamide turn pink or brown over time, and how do I prevent it?

A1: The discoloration is a classic macroscopic indicator of phenol oxidation. The 3-hydroxy group on the benzamide ring is highly susceptible to autoxidation, particularly in the presence of dissolved oxygen and trace transition metals. This oxidation leads to the formation of electrophilic quinone intermediates, which subsequently polymerize to form pink or brown chromophores .

  • Causality: Trace transition metals (like Cu²⁺ or Fe³⁺ from glassware or lower-grade solvents) catalyze a single-electron transfer from the phenolate anion to oxygen. This generates a reactive phenoxy radical that rapidly disproportionates into a quinone.

  • Solution: To arrest this pathway, you must neutralize both the catalyst and the oxidant. Formulate your solution with a chelating agent (e.g., 0.05% w/v Disodium EDTA) to sequester trace metals, and add a sacrificial, water-soluble antioxidant like ascorbic acid (0.1% w/v). Ascorbic acid reduces transient quinones back to the parent phenol, acting as a chemical buffer against oxidative degradation.

Q2: I am observing the loss of the iodine atom (deiodination) during storage. What is the mechanism, and how can I stabilize the C-I bond?

A2: Aryl iodides possess a relatively weak carbon-iodine (C-I) bond (bond dissociation energy ~65 kcal/mol), making them highly prone to homolytic cleavage via photolysis or radical-induced deiodination [[1]]([Link]).

  • Causality: When exposed to UV or ambient visible light, the C-I bond undergoes homolysis to form an aryl radical and an iodine radical. Furthermore, if the phenol group is deprotonated at higher pH levels, the resulting electron-rich phenolate ring destabilizes the C-I bond, accelerating spontaneous dehalogenation.

  • Solution: Store all stock solutions in actinic amber glassware to block UV-induced photolysis. Incorporate a radical scavenger such as Butylated Hydroxytoluene (BHT) or rely on the aforementioned ascorbic acid to quench free radicals before they can propagate the deiodination chain reaction.

Q3: How do I select the optimal pH and buffer system to prevent both deiodination and amide hydrolysis?

A3: The stability of 3-hydroxy-4-iodo-N-propylbenzamide requires a delicate balancing act between protecting the phenol/aryl iodide and preserving the N-propylbenzamide linkage.

  • Causality: Alkaline conditions (pH > 7) deprotonate the phenol, exponentially increasing the rate of oxidation and deiodination. Conversely, highly acidic conditions (pH < 3) protonate the amide nitrogen, making the carbonyl carbon susceptible to nucleophilic attack by water, which leads to irreversible amide hydrolysis.

  • Solution: The optimal stability window is slightly acidic, specifically pH 4.5 to 5.5. A 50 mM Citrate or Acetate buffer effectively maintains this pH, keeping the phenol protonated (protecting the C-I bond) while avoiding acid-catalyzed amide hydrolysis.

Part 2: Quantitative Data & Visualization

Formulation Stability Matrix

Summarized below is the quantitative impact of various formulation strategies on the accelerated stability of the API.

Formulation ConditionpHAntioxidant / ScavengerHalf-Life (t½) at 40°CPrimary Degradant
Unbuffered Water~6.5None4.2 daysQuinone (Oxidation)
Phosphate Buffer7.4None2.1 daysDeiodinated API
Citrate Buffer5.0None14.5 daysQuinone (Oxidation)
Citrate Buffer5.00.1% Ascorbic Acid> 90 daysNone significant
Citrate Buffer5.00.1% BHT + 0.05% EDTA> 120 daysNone significant

Table 1: Accelerated stability data demonstrating the synergistic effect of pH control and antioxidant inclusion on the half-life of 3-hydroxy-4-iodo-N-propylbenzamide.

Degradation Pathways & Stabilization Logic

G Molecule 3-Hydroxy-4-iodo- N-propylbenzamide Deg_Ox Phenol Oxidation (Quinone Formation) Molecule->Deg_Ox O2, Trace Metals Deg_Deiodo C-I Bond Cleavage (Deiodination) Molecule->Deg_Deiodo Light, Radicals Deg_Hydro Amide Hydrolysis (Cleavage) Molecule->Deg_Hydro Extreme pH Strat_Ox Antioxidants & Chelators (Ascorbic Acid, EDTA) Deg_Ox->Strat_Ox Strat_Deiodo Radical Scavengers & Amber Vials Deg_Deiodo->Strat_Deiodo Strat_Hydro Buffer pH 4.5-5.5 (Citrate/Acetate) Deg_Hydro->Strat_Hydro Stable Stabilized Solution Strat_Ox->Stable Strat_Deiodo->Stable Strat_Hydro->Stable

Degradation pathways of 3-hydroxy-4-iodo-N-propylbenzamide and targeted stabilization strategies.

Part 3: Experimental Methodologies

Protocol: Preparation of a Self-Validating Stabilized Stock Solution

Objective: To formulate a 1.0 mg/mL stock solution of 3-hydroxy-4-iodo-N-propylbenzamide that resists oxidation, deiodination, and hydrolysis, complete with an internal validation step to guarantee assay integrity.

Step 1: Solvent Deoxygenation Boil ultra-pure water (18.2 MΩ·cm) for 15 minutes. Sparge continuously with high-purity Nitrogen (N₂) or Argon gas while cooling to room temperature.

  • Causality: Removing dissolved oxygen eliminates the primary electron acceptor required for phenol oxidation.

Step 2: Buffer and Chelator Integration To the deoxygenated water, add Citric Acid and Sodium Citrate to achieve a final buffer concentration of 50 mM at pH 5.0. Add 0.05% w/v Disodium EDTA.

  • Causality: The pH 5.0 buffer prevents amide hydrolysis and keeps the phenol protonated. EDTA sequesters trace transition metals that act as single-electron transfer catalysts.

Step 3: Antioxidant Addition Dissolve 0.1% w/v Ascorbic Acid into the buffered solution.

  • Causality: Ascorbic acid acts as a sacrificial reducing agent, immediately reducing any transiently formed quinones back to the parent phenol .

Step 4: API Solubilization In an actinic amber volumetric flask, dissolve 3-hydroxy-4-iodo-N-propylbenzamide to a concentration of 1.0 mg/mL. If the compound exhibits poor aqueous solubility, utilize 5% v/v pharmaceutical-grade ethanol or PEG-400 as a co-solvent prior to adding the aqueous buffer.

Step 5: Sterile Filtration and Aliquoting Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged, argon-filled amber glass HPLC vials. Cap immediately with PTFE-lined septa.

Step 6: Self-Validation (Stability-Indicating Assay) To validate the protective system, analyze a baseline aliquot via HPLC-UV (e.g., 254 nm). Take a secondary 1 mL aliquot, spike it with 10 µL of 3% H₂O₂, and expose it to direct UV light for 2 hours (Forced Degradation). Analyze the stressed sample to confirm the emergence of distinct quinone and deiodinated degradant peaks.

  • System Validation: If the baseline sample remains chromatographically pure (>99%) over time while the stressed sample successfully resolves the degradation peaks, your protocol and analytical method are fully self-validated.

References

  • Cavina, L., van der Born, D., Klaren, P. H. M., Feiters, M. C., Boerman, O. C., & Rutjes, F. P. J. T. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry.[Link]

  • Bennett, J. A., Socash, T., Khamis, N., & Justik, M. W. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega.[Link]

Sources

Optimization

Technical Support Center: In Vivo Dosing for 3-hydroxy-4-iodo-N-propylbenzamide

Document ID: TSC-HINPB-IV-001 Prepared by: Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction Transitioning a novel compound from in vitro success to in vivo effic...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-HINPB-IV-001

Prepared by:  Senior Application Scientist

For:  Researchers, scientists, and drug development professionals.

Introduction

Transitioning a novel compound from in vitro success to in vivo efficacy is a critical and challenging phase in drug development. This guide provides a comprehensive framework for refining the dosage of 3-hydroxy-4-iodo-N-propylbenzamide , a benzamide derivative[1][2], for in vivo studies. While specific data on this compound is limited, the principles outlined here are grounded in established preclinical pharmacology and toxicology to ensure a logical, data-driven approach to dose selection and optimization.[3]

The core objective is to identify a dose range that maximizes therapeutic efficacy while minimizing toxicity, thereby establishing a clear therapeutic window.[4][5] This process involves a sequential progression from theoretical dose calculation to practical dose-ranging and troubleshooting.

Part 1: Initial Dose Estimation - From Bench to Animal

The first step in any in vivo study is to estimate a safe and potentially effective starting dose. Direct conversion from an in vitro IC50 value to an in vivo mg/kg dose is not possible via a simple equation, as it fails to account for the complex pharmacokinetic (PK) and pharmacodynamic (PD) processes within a living organism. However, in vitro data is the essential starting point for a more sophisticated estimation.

The Role of In Vitro Data

Your in vitro assays provide the fundamental potency of 3-hydroxy-4-iodo-N-propylbenzamide. The key parameter is the IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) . This value tells you the concentration at which the compound elicits a half-maximal biological response in a controlled environment.

Estimating a Starting Dose for Toxicity Studies

For novel compounds, a common practice is to use in vitro cytotoxicity data to predict a starting dose for in vivo acute toxicity studies.[6][7] This approach, supported by organizations like the OECD, helps to reduce the number of animals required for testing by providing a more informed starting point.[7] The general principle involves using established regression models that correlate the in vitro IC50 from cytotoxicity assays with in vivo LD50 (lethal dose, 50%) values.[6]

If you have an IC50 value from a cytotoxicity assay (e.g., using murine fibroblasts like BALB/c 3T3), you can use published regression formulas to estimate an LD50, which then informs the starting dose for an Up-and-Down Procedure (UDP) acute toxicity study.[6][7]

Allometric Scaling: A Bridge Between Species

Allometric scaling is a mathematical method used to extrapolate drug doses between different species based on differences in body size and metabolic rate.[8] It is a cornerstone for predicting a Human Equivalent Dose (HED) from animal data and, conversely, for estimating animal starting doses from other data.[8][9]

The fundamental principle is that many physiological parameters, including drug clearance, scale with body weight to the power of an exponent (commonly ~0.75 for clearance and ~1.0 for volume of distribution).[9][10] For converting doses based on toxicological endpoints, the U.S. FDA recommends using Body Surface Area (BSA) normalization, which employs a scaling exponent of 0.67 for a more conservative estimate.[11]

Formula for Human Equivalent Dose (HED) from Animal Dose:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1 - 0.67)

This can be simplified using established conversion factors.[11] To work backwards or between animal species (e.g., from rat to mouse), the same principles apply.

Part 2: The Dose-Ranging Study - Charting the Therapeutic Window

A dose-ranging study is the foundational in vivo experiment designed to map the relationship between the dose of 3-hydroxy-4-iodo-N-propylbenzamide and its effects (both efficacy and toxicity).[4][12][13] The primary goals are to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) .[5][12]

Experimental Design Workflow

The process follows a logical sequence from preparation to analysis. A well-designed study maximizes the data obtained while adhering to the 3Rs principles (Replacement, Reduction, Refinement) of animal research.

DoseRangingWorkflow cluster_prep Phase 1: Preparation & Calculation cluster_exec Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Endpoint cluster_decision Phase 4: Decision Making vitro_data In Vitro Data (IC50 / EC50) dose_calc Estimate Starting Dose (e.g., using cytotoxicity data or allometry) vitro_data->dose_calc formulation Develop Stable Formulation & Select Vehicle dose_calc->formulation animal_acclimate Animal Acclimation & Baseline Measurements formulation->animal_acclimate Proceed to Study group_assign Randomize into Groups (Vehicle, Low, Mid, High Dose) animal_acclimate->group_assign dosing Administer Compound (e.g., Oral Gavage, IP) group_assign->dosing monitoring Monitor for Clinical Signs, Body Weight, Tumor Volume, etc. dosing->monitoring endpoint Endpoint Reached: Collect Samples (Blood, Tissue) monitoring->endpoint pk_analysis Pharmacokinetic (PK) Analysis (Cmax, AUC) endpoint->pk_analysis pd_analysis Pharmacodynamic (PD) Analysis (Biomarker, Efficacy) endpoint->pd_analysis tox_analysis Toxicity Assessment (Histopathology, Clinical Path) endpoint->tox_analysis define_mtd Define MTD & MED pk_analysis->define_mtd pd_analysis->define_mtd tox_analysis->define_mtd dose_select Select Optimal Dose(s) for Efficacy Studies define_mtd->dose_select

Caption: Workflow for a preclinical dose-ranging study.

Step-by-Step Protocol: Dose-Ranging Study

Objective: To determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) of 3-hydroxy-4-iodo-N-propylbenzamide in a murine model.

1. Animal Model Selection:

  • Choose a relevant species and strain (e.g., CD-1 or BALB/c mice for initial toxicity; a specific tumor xenograft model for efficacy).

  • Animals should be of a specific age and weight range. Acclimate them for at least one week before the study begins.

2. Formulation and Vehicle Selection:

  • The delivery vehicle is critical. It must solubilize the compound without causing toxicity itself.[14][15]

  • Common vehicles for poorly soluble compounds include solutions with co-solvents like DMSO, PEG300, or suspensions in aqueous solutions of carboxymethylcellulose (CMC).[14][16]

  • Crucially, a "vehicle-only" control group is mandatory to differentiate compound effects from vehicle effects.[14]

3. Dose Group Selection:

  • Based on your initial dose estimation, select 3-4 dose levels.

  • A logarithmic or semi-log spacing is common (e.g., 10, 30, 100 mg/kg) to cover a broad dose range.[12]

  • Include a vehicle control group and a positive control group (if a standard-of-care drug exists).

4. Study Design Summary Table:

GroupTreatmentDose (mg/kg)RouteN (Animals/Group)
1Vehicle Control (e.g., 0.5% CMC)0PO5-8
23-hydroxy-4-iodo-N-propylbenzamideLow (e.g., 10)PO5-8
33-hydroxy-4-iodo-N-propylbenzamideMid (e.g., 30)PO5-8
43-hydroxy-4-iodo-N-propylbenzamideHigh (e.g., 100)PO5-8
5Positive Control (Optional)VariesPO5-8

5. Administration and Monitoring:

  • Administer the compound consistently (e.g., daily oral gavage).[17]

  • Monitoring Endpoints:

    • Toxicity: Body weight (daily), clinical observations (posture, activity, grooming), food/water intake. The MTD is often defined as the dose causing no more than a 10% reduction in body weight and no significant clinical signs of distress.[18]

    • Efficacy: Tumor volume (if applicable), target-specific biomarkers in blood or tissue.

    • Pharmacokinetics (PK): Collect satellite blood samples at specific time points (e.g., 1, 4, 8, 24h post-dose) to determine drug exposure (Cmax, AUC).[19]

6. Data Analysis:

  • Plot dose-response curves for both efficacy and toxicity endpoints.

  • Correlate PK data with PD (pharmacodynamic) outcomes to understand the exposure-response relationship.[20][21] This is the essence of PK/PD modeling and is crucial for rational dose selection.[22][23]

Part 3: Troubleshooting Guide (Q&A Format)

Even with careful planning, in vivo experiments can yield unexpected results. This section addresses common issues.

Q1: I'm not seeing any efficacy, even at my highest dose. What are the likely causes?

A1: This is a common challenge. A systematic investigation is required.

  • Confirm Drug Exposure: The first step is to analyze your PK data. Was the drug absorbed and did it reach a sufficient concentration in the plasma? No exposure means no effect is possible.

    • Troubleshooting: If exposure is low, consider formulation issues (poor solubility), rapid metabolism, or poor absorption from the gut (for oral dosing). You may need to re-formulate, increase the dose, or switch to a different route of administration (e.g., intraperitoneal, IP).[24]

  • Verify Target Engagement: If plasma exposure is adequate, is the drug reaching its target tissue and engaging the intended biological target?

    • Troubleshooting: This requires a PD biomarker. Measure the downstream effect of your target (e.g., phosphorylation of a substrate for a kinase inhibitor) in tumor or surrogate tissue. If there's no target engagement despite good plasma PK, it could indicate poor tissue penetration (e.g., inability to cross the blood-brain barrier).[25]

  • Re-evaluate the Hypothesis: If exposure and target engagement are confirmed but there is still no efficacy, the underlying biological hypothesis may be incorrect. The target may not be critical for the disease model being used.

Q2: I'm seeing severe toxicity at a dose I predicted would be safe. What went wrong?

A2: This indicates a potential miscalculation or unexpected pharmacology.

  • Check Dosing and Formulation: Rule out a simple error in dose calculation or formulation preparation. Was the compound fully in solution/suspension? Vehicle toxicity can also be a factor; some vehicles like pure DMSO can cause significant issues.[15][16]

  • Species-Specific Metabolism: The chosen animal model may metabolize the compound into a more toxic substance, a phenomenon not observed in vitro.

  • Off-Target Effects: The compound may have potent off-target activities that are responsible for the toxicity. This is a key reason for conducting broader safety pharmacology studies.[24]

  • PK/PD Mismatch: A very high Cmax (peak concentration) could be driving toxicity, even if the overall exposure (AUC) is what you predicted.

    • Troubleshooting: Lower the dose immediately. Consider a different dosing schedule (e.g., splitting the daily dose) to lower the Cmax while maintaining a similar AUC.

Troubleshooting Decision Tree

TroubleshootingTree start Unexpected In Vivo Result no_effect No Efficacy Observed start->no_effect high_tox High Toxicity Observed start->high_tox check_pk Check PK Data: Is there drug exposure? no_effect->check_pk check_dose Check Dosing/Formulation: Any errors? Vehicle toxicity? high_tox->check_dose check_pd Check PD Data: Is the target engaged? check_pk->check_pd Yes solution_pk Action: Re-formulate, change route (e.g., IP), or increase dose. check_pk->solution_pk No rethink Re-evaluate Hypothesis: Is the target valid in this model? check_pd->rethink Yes solution_pd Action: Confirm tissue penetration. Consider alternative models. check_pd->solution_pd No check_metabolism Consider Species-Specific Metabolism or Off-Target Effects check_dose->check_metabolism No Errors solution_tox Action: Lower dose immediately. Consider different dosing schedule (e.g., BID vs QD). check_metabolism->solution_tox

Caption: Decision tree for troubleshooting in vivo studies.

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I choose the correct route of administration? A1: The choice depends on the compound's properties and the intended clinical application.[5] Oral (PO) gavage is common for small molecules intended for oral use in humans. Intravenous (IV) administration provides 100% bioavailability and is used to bypass absorption issues. Subcutaneous (SC) and intraperitoneal (IP) injections are other common parenteral routes. The route can significantly impact the PK profile.[26]

Q2: What is the difference between a dose-ranging study and a formal efficacy study? A2: A dose-ranging study is exploratory, designed to find the MTD and a potential efficacy signal across a wide range of doses.[27] It often uses a smaller number of animals. A formal efficacy study uses the optimized dose(s) determined from the dose-ranging study in a larger, statistically powered cohort to definitively test the compound's therapeutic benefit.

Q3: How many animals should I use per group? A3: For initial dose-ranging or MTD studies, 3-5 animals per group may be sufficient to observe clear toxicity trends.[28] For formal efficacy studies, a power analysis should be conducted to determine the appropriate group size (often n=8-12) needed to detect a statistically significant effect.

Q4: What if I can't determine an MTD because the compound is too safe? A4: This is a good problem to have. In this case, the highest dose may be determined by other factors, such as the maximum feasible dose (MFD) due to formulation constraints. Regulatory guidelines often suggest a limit dose (e.g., 1000 mg/kg/day) for non-clinical studies.[29][30]

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Frontiers in Physiology. (n.d.). Leveraging Mathematical Modeling to Quantify Pharmacokinetic and Pharmacodynamic Pathways: Equivalent Dose Metric.
  • Hospital Pharmacy Europe. (2025, November 5). PK-PD modelling in predicting small molecule drug toxicities.
  • Wikipedia. (n.d.). Dose-ranging study.
  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
  • Benchchem. (n.d.). Technical Support Center: Vehicle Controls for In Vivo Studies.
  • Barn World. (2024, February 4). Can Animal Scales Help with Dosage Calculations for Medications?.
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2018, March 30). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Hoeford Research Limited. (n.d.). Dose Range Finding.
  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed.
  • Scilit. (n.d.). Determination of the Starting dose for Acute Oral Toxicity (LD50) Testing in the up and down Procedure (UDP) from Cytotoxicity Data.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • JCI Insight. (2018, October 29). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
  • National Center for Biotechnology Information. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • BMC Veterinary Research. (2020, October 20). Refining drug administration in a murine model of acute infection with Trypanosoma cruzi.
  • National Center for Biotechnology Information. (n.d.). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges.
  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?.
  • Cooper, D. M., et al. (2008).
  • ICCVAM. (n.d.). Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity.
  • National Center for Biotechnology Information. (2021, March 2). Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents.
  • U.S. Food and Drug Administration. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models.
  • ResearchGate. (2016, January 29). What is the equation which convert IC50 in MTT assay in vitro to optimal dose in vivo study?.
  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • ResearchGate. (2016, December 7). How we can decide the dose for different animal models?.
  • Zuideveld, K. P., et al. (2010).
  • ECETOC. (n.d.). Guidance on Dose Selection.
  • JRF Global. (n.d.). IVIV (In Vitro-In Vivo extrapolation) approach to estimate doses for acute oral systemic toxicity tests.
  • WuXi AppTec. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
  • Springer Link. (2022, April 29). Recommendations on dose level selection for repeat dose toxicity studies.
  • Charles River Laboratories. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
  • Taylor & Francis Online. (n.d.). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings.
  • Altogen Labs. (n.d.). In vivo Pharmacology.
  • ResearchGate. (2016, May 12). Guidance for Industry and Reviewers.
  • Gubra. (2026, February 20). What is in vivo pharmacology?.
  • Taylor & Francis Online. (2022, February 25). An Update on the Use of Allometric and Other Scaling Methods to Scale Drug Clearance in Children: Towards Decision Tables.
  • SlideShare. (n.d.). In vivo Pharmacology.
  • PubMed. (2009, November 15). Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors.
  • BLD Pharm. (n.d.). 1700267-13-5|3-Hydroxy-4-iodo-N-propylbenzamide.

Sources

Troubleshooting

minimizing off-target effects of 3-hydroxy-4-iodo-N-propylbenzamide

Welcome to the Technical Support & Optimization Center for Melanoma Theranostics. As a Senior Application Scientist, I have designed this guide to address the complex pharmacokinetic challenges associated with melanin-ta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Optimization Center for Melanoma Theranostics. As a Senior Application Scientist, I have designed this guide to address the complex pharmacokinetic challenges associated with melanin-targeted radiopharmaceuticals.

When working with 3-hydroxy-4-iodo-N-propylbenzamide —a highly specific small-molecule derivative designed to deliver therapeutic radioisotopes (e.g., 131 I, 123 I, 211 At) to malignant melanoma—researchers frequently encounter off-target accumulation[1][2]. Because the benzamide pharmacophore is engineered to bind intracellular melanin with high affinity, it inherently interacts with healthy melanotic tissues and excretory pathways[3][4].

This guide provides mechanistically grounded troubleshooting strategies, self-validating protocols, and quantitative benchmarks to help you widen the theranostic window of your experiments.

I. Knowledge Base: Troubleshooting Off-Target Effects (FAQs)

Q1: Why am I observing high background signal and radiotoxicity in the eyes of my murine models? The Causality: The retinal pigment epithelium (RPE) and uveal tract contain high concentrations of normal, healthy eumelanin. Because 3-hydroxy-4-iodo-N-propylbenzamide readily crosses cell membranes to bind melanin, it naturally accumulates in the eye, making ocular toxicity a primary dose-limiting factor[4][5]. The Solution: Implement a fractionated dosing regimen . Normal RPE cells are non-dividing and possess robust, intact DNA repair mechanisms. In contrast, melanoma cells are rapidly dividing and highly susceptible to radiation-induced mitotic catastrophe. By dividing the total therapeutic dose into smaller fractions, you allow the healthy retina to repair sublethal DNA damage between doses, while cumulatively destroying the tumor[4].

Q2: Post-injection imaging shows significant accumulation in the thyroid. How do I prevent this? The Causality: The carbon-iodine bond at the 4-position of the benzamide ring is susceptible to in vivo enzymatic cleavage by dehalogenases[2]. This metabolic degradation releases free radioiodine (e.g., 131 I ), which is actively and rapidly sequestered by the sodium-iodide symporter (NIS) in the thyroid gland[4]. The Solution: This requires a two-pronged approach. First, competitively block the NIS by pre-treating subjects with Lugol's iodine or Potassium Iodide (KI) 24 hours prior to the experiment. Second, radiolytic auto-degradation in the vial can generate free iodine before injection. You must validate the radiochemical purity (RCP) via HPLC immediately prior to dosing to ensure >95% intact tracer[6].

Q3: My compound exhibits excessive hepatic and renal retention. How can I optimize systemic clearance? The Causality: The addition of the N-propyl group increases the lipophilicity (logP) of the benzamide scaffold, which aids in penetrating the melanosome membrane[2]. However, highly lipophilic small molecules are heavily metabolized by the liver, while their hydrophilic radiometabolites clear through the kidneys, leading to non-specific radiation in excretory organs[5]. The Solution: Ensure aggressive hydration protocols (e.g., IV saline diuresis) during the clearance phase to accelerate renal transit times. If utilizing a theranostic workflow, always perform a pre-selection dosimetry scan using a low-dose diagnostic isotope (like 123 I) to map excretory clearance rates before administering the therapeutic 131 I dose[4][7].

II. Pathway & Mechanism Visualization

G A 3-hydroxy-4-iodo-N-propylbenzamide (Radiolabeled) B Target Tissue: Melanoma (High Melanin) A->B High-capacity binding C Off-Target: Retinal Pigment Epithelium A->C Normal melanin binding D Off-Target: Thyroid Gland (Free Radioiodine) A->D In vivo deiodination E Off-Target: Liver & Kidneys A->E Systemic clearance

Fig 1. Mechanism of action and primary off-target distribution pathways of radiolabeled benzamides.

III. Quantitative Data: Tissue Distribution & Dosimetry

To properly evaluate your experimental results, compare your biodistribution data against these established benchmarks for radiolabeled melanin-targeting benzamides (derived from MIP-1145 and BA52 clinical/preclinical data)[3][4][6].

Tissue TypeMechanism of AccumulationTypical Uptake / DosimetryMitigation Strategy
Melanoma (Target) High-capacity melanin bindingHigh (Tumor:Blood ratio > 25:1 at 24h)N/A (Primary Target)
Retina / Uveal Tract Normal eumelanin bindingModerate-High (~3.0 - 45.8 Gy/GBq)Fractionated dosing regimen
Thyroid Gland In vivo deiodination (Free I⁻)Moderate (If unblocked)Lugol's Solution / KI blockade
Liver Hepatic metabolism of lipophilesLow-Moderate (~6.38 Gy/GBq)Structural logP optimization
Kidneys Systemic renal clearanceLow (Rapid washout expected)IV Hydration / Diuresis

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, off-target mitigation must be built directly into your experimental workflow. The following protocols are designed as self-validating systems: if a quality control step fails, the protocol halts, preventing confounding off-target data.

Protocol A: Thyroid Blockade and Formulation Quality Control

Objective: Prevent off-target 131 I/ 123 I accumulation in the thyroid via competitive inhibition and purity validation.

  • Pre-dosing (T-24 hours): Administer a 0.1% Potassium Iodide (KI) solution or Lugol's iodine in the subjects' drinking water (for murine models) 24 hours prior to radiotracer injection. Maintain this throughout the study.

  • Radiochemical Purity (RCP) Check (T-0.5 hours): Immediately before injection, run an aliquot of the radiolabeled 3-hydroxy-4-iodo-N-propylbenzamide on a Reverse-Phase HPLC system.

  • Validation Gate: Calculate the area under the curve (AUC) for the intact benzamide peak versus the free 131 I/ 123 I peak.

    • Proceed ONLY if RCP is 95%.

    • Halt if RCP < 95%, as free iodine will artificially inflate off-target thyroid dosimetry[8].

  • Administration (T=0): Inject the purified formulation intravenously via the tail vein.

Protocol B: Theranostic Fractionation Workflow

Objective: Maximize melanoma radiotoxicity while sparing the retinal pigment epithelium (RPE)[4].

  • Diagnostic Dosimetry Phase: Inject a low-dose, gamma-emitting diagnostic analog (e.g., 123 I-labeled 3-hydroxy-4-iodo-N-propylbenzamide, ~185 MBq)[7].

  • SPECT/CT Imaging: Acquire images at 4h, 24h, and 48h post-injection to quantify the biological half-life in the tumor versus the eyes and liver.

  • Validation Gate (Therapeutic Index Calculation): Calculate the projected radiation absorbed dose (Gy/GBq).

    • Proceed to therapy ONLY if the projected Tumor-to-Retina dose ratio allows for tumoricidal doses without exceeding ocular toxicity thresholds.

  • Fractionated Therapy Phase: Instead of a single massive bolus, administer the beta-emitting therapeutic analog ( 131 I-labeled) in 3 divided fractions (e.g., 3 × 25 MBq in murine models) spaced 48–72 hours apart[4].

Workflow Step1 1. Thyroid Blockade (Administer Lugol's Solution) Step2 2. Radiochemical Purity QC (Ensure >95% intact tracer) Step1->Step2 Step3 3. Diagnostic Dosimetry (Low-dose 123I-analog injection) Step2->Step3 Step4 4. SPECT/CT Imaging (Quantify tumor vs. retina uptake) Step3->Step4 Step5 5. Fractionated Therapy (Administer 131I-analog in divided doses) Step4->Step5 If therapeutic index is acceptable

Fig 2. Self-validating clinical workflow for minimizing off-target radiotoxicity in theranostics.

V. References

  • Exploring Iodine-131 BA52: A Novel Melanin-Targeted Therapy for Malignant Melanomas Open MedScience URL:[Link][1]

  • Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma PubMed Central (PMC) / NIH URL:[Link][3]

  • Radiopharmaceutical Therapy of Patients with Metastasized Melanoma with the Melanin-Binding Benzamide 131I-BA52 Journal of Nuclear Medicine URL:[Link][7]

  • Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma AACR Journals (Cancer Research) URL:[Link][6][8]

  • Reagents for Astatination of Biomolecules: Comparison of the in Vivo Distribution and Stability of Some Radioiodinated/Astatinated Benzamidyl and nido-Carboranyl Compounds Bioconjugate Chemistry - ACS Publications URL:[Link][2]

  • Targeting Melanin in Melanoma with Radionuclide Therapy PubMed Central (PMC) / NIH URL:[Link][4]

  • Targeted Melanoma Radiotherapy Using Ultrasmall 177Lu-Labeled α-Melanocyte Stimulating Hormone-Functionalized Core-Shell Silica Nanoparticles PubMed Central (PMC) / NIH URL:[Link][5]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for 3-Hydroxy-4-iodo-N-propylbenzamide

Welcome to the Advanced Application Support Center. This guide is tailored specifically for analytical chemists, researchers, and drug development professionals troubleshooting signal-to-noise (S/N) limitations when quan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is tailored specifically for analytical chemists, researchers, and drug development professionals troubleshooting signal-to-noise (S/N) limitations when quantifying 3-hydroxy-4-iodo-N-propylbenzamide (C10H12INO2, Exact Mass: 304.99 Da) via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ionization & Source Optimization (FAQs)

Q: I am experiencing poor sensitivity and a low S/N ratio in positive electrospray ionization (ESI+). How can I enhance the analyte signal? A: Switch your acquisition to negative electrospray ionization (ESI-).

  • Causality: While the amide nitrogen can accept a proton in ESI+ to form [M+H]+ at m/z 306.0, biological matrices are rich in basic endogenous compounds that dominate ESI+ droplet surfaces, leading to severe background noise[1]. Conversely, the 3-hydroxy group on the phenyl ring is highly acidic due to the electron-withdrawing inductive effect of the adjacent heavy iodine atom. This makes deprotonation to [M-H]- at m/z 304.0 highly favorable. Improving ionization efficiency is the most direct route to enhanced sensitivity and a superior S/N ratio[2].

Q: What are the optimal MRM transitions to filter out isobaric background noise? A: Target the homolytic cleavage of the carbon-iodine bond.

  • Causality: Iodinated benzamides exhibit unique gas-phase fragmentation. The C-I bond is relatively weak, and upon collision-induced dissociation (CID), these molecules readily form radical ions via the loss of an iodine radical (I•, 126.9 Da)[3]. Monitoring the [M-H]- to[M-H-I]-• transition (m/z 304.0 → 177.1) provides exceptional specificity. Because standard even-electron rule fragmentation applies to most background matrix molecules, relying on this radical loss effectively zeroes out the noise floor, drastically improving S/N.

Fragmentation P1 Precursor Ion [M-H]- m/z 304.0 F1 Homolytic Cleavage Loss of I• (126.9 Da) P1->F1 High CE P2 Precursor Ion [M+H]+ m/z 306.0 F2 Amide Cleavage Loss of Propylamine (59.1 Da) P2->F2 Moderate CE I1 Radical Product Ion [M-H-I]-• m/z 177.1 F1->I1 I2 Product Ion [M+H-C3H9N]+ m/z 246.9 F2->I2

Fig 1. Primary fragmentation pathways for 3-hydroxy-4-iodo-N-propylbenzamide.

Matrix Effects & Sample Preparation

Q: My S/N ratio drops significantly when analyzing real plasma samples compared to neat standards. What is causing this, and how do I fix it? A: You are experiencing ion suppression. Co-eluting matrix compounds (e.g., phospholipids) compete with your analyte for charge on the surface of the ESI droplets, depressing the signal[1].

  • Solution: Implement a targeted Solid-Phase Extraction (SPE) protocol. Raw plasma samples loaded directly or prepared via simple protein precipitation often retain interferences; SPE removes these, ensuring limits of detection (LOD) with S/N > 10 can be achieved[4].

Method: Step-by-Step SPE Protocol for Iodobenzamides
  • Self-Validating System: This protocol utilizes the hydrophobic propyl chain and the halogenated aromatic ring to retain the analyte during aggressive aqueous washes, ensuring high recovery while stripping polar interferences.

  • Conditioning: Pass 1 mL of MS-grade Methanol through a polymeric reversed-phase SPE cartridge (e.g., HLB 30mg), followed by 1 mL of HPLC-grade Water.

  • Loading: Dilute 200 µL of biological sample (plasma/serum) with 200 µL of 0.1% Formic Acid in water. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water. Causality: This removes salts and highly polar interferences without eluting the strongly retained iodobenzamide.

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Workflow N1 Low S/N Detected (Baseline Noise > Signal) N2 Assess Matrix Effects (Post-Column Infusion) N1->N2 N3 Ion Suppression Observed? N2->N3 N4 Execute SPE Protocol (Remove Phospholipids) N3->N4 Yes N5 Optimize ESI Polarity (Switch to ESI-) N3->N5 No N4->N5 N6 Tune MRM Transitions (Monitor I• Loss) N5->N6 N7 S/N > 10 Achieved (Validated LOQ) N6->N7

Fig 2. Logical workflow for troubleshooting and resolving low S/N in LC-MS/MS.

Chromatographic & Hardware Adjustments

Q: How does LC column selection impact the S/N ratio for this specific molecule? A: Utilizing high-efficiency, narrow-bore columns (e.g., 2.1 mm or 1.0 mm ID) naturally reduces flow rates, which significantly enhances desolvation efficiency in the ESI source[2].

  • Causality: A decrease in column inner diameter leads to a substantial decrease in peak volume[1]. This concentrates the 3-hydroxy-4-iodo-N-propylbenzamide into a narrower chromatographic band, boosting the maximum signal intensity (the numerator in the S/N equation) without proportionally increasing the baseline noise.

Quantitative Data: MS Parameter Optimization Summary

The following table summarizes the optimized parameters for maximizing S/N across different ionization modes.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Cleavage MechanismOptimal CE (eV)Expected S/N Gain
ESI- (Recommended) 304.0 [M-H]-177.1 [M-H-I]-•Homolytic (Iodine Loss)-25 to -35High (10x - 50x)
ESI+ (Alternative) 306.0 [M+H]+246.9 [M+H-C3H9N]+Heterolytic (Amide Loss)+15 to +25Moderate (2x - 5x)
ESI+ (Alternative) 306.0 [M+H]+179.1 [M+H-I]•+Homolytic (Iodine Loss)+30 to +40Moderate (3x - 8x)

Note: High mass accuracy analyzers (e.g., Orbitrap) can further improve S/N by allowing ultra-narrow mass extraction windows, effectively eliminating isobaric chemical noise[5].

References

  • Next-generation derivatization reagents optimized for enhanced product ion formation in photodissociation-mass spectrometry of fatty acids. Analyst (RSC Publishing).3

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Organomation.2

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.1

  • Online Aerosol Chemical Characterization by Extractive Electrospray Ionization–Ultrahigh-Resolution Mass Spectrometry. ACS Publications.5

  • Quantification of sifuvirtide in monkey plasma by an on-line solid-phase extraction procedure combined with liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.4

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 3-Hydroxy-4-iodo-N-propylbenzamide vs. Conventional Benzamide Derivatives in Melanoma Targeting

Introduction: The Evolution of Melanin-Targeting Agents The targeted delivery of radionuclides to metastatic melanoma relies heavily on the unique biological properties of melanin. Benzamide derivatives have emerged as t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Melanin-Targeting Agents

The targeted delivery of radionuclides to metastatic melanoma relies heavily on the unique biological properties of melanin. Benzamide derivatives have emerged as the gold standard for this application, leveraging their inherent affinity for intracellular melanin polymers[1]. However, as a radiopharmaceutical application scientist, I frequently observe that while first-generation agents like N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) demonstrate excellent tumor uptake, their clinical utility is often bottlenecked by suboptimal clearance kinetics and high non-target tissue retention[2].

To overcome these limitations, structural optimization has led to the development of 3-hydroxy-4-iodo-N-propylbenzamide . This guide provides an objective, data-driven comparison between this optimized building block and other conventional benzamide derivatives, detailing the mechanistic rationale, comparative pharmacokinetics, and standardized validation protocols.

Mechanistic Causality: Why Structural Modifications Matter

The accumulation of benzamides in melanoma cells is not receptor-mediated; rather, it is driven by a dual-interaction mechanism with melanin: electrostatic interactions between the protonated amine and melanin's carboxylate groups, coupled with π−π stacking between the aromatic rings[1].

The specific substitutions on the benzamide scaffold dictate the in vivo fate of the radiotracer. Here is the causality behind the design of 3-hydroxy-4-iodo-N-propylbenzamide:

  • The Amine Moiety (N-propyl vs. Diethylaminoethyl): Conventional agents like BZA and MIP-1145 utilize a tertiary amine, which confers high lipophilicity. While this aids in crossing cell membranes, it significantly increases hepatobiliary excretion, leading to unwanted radiation dose to the liver and gastrointestinal tract[3]. In contrast, the N-propylamide (a secondary amide) in 3-hydroxy-4-iodo-N-propylbenzamide offers a more balanced lipophilic profile, maintaining cell permeability while shifting clearance toward the renal pathway.

  • The Aromatic Ring (3-Hydroxyl Substitution): The introduction of a 3-hydroxyl group adjacent to the iodine atom is a critical modification. Why does this matter? In standard benzamides, the highly hydrophobic aromatic ring drives non-specific partitioning into lipid-rich tissues. By introducing a polar hydroxyl group, we decrease the partition coefficient ( logP ), further shifting the excretion profile to rapid renal clearance. Additionally, the hydroxyl group activates the aromatic ring, facilitating milder and more efficient radioiodination without requiring harsh oxidative conditions[4].

Comparative Performance Analysis

To objectively evaluate 3-hydroxy-4-iodo-N-propylbenzamide, we must benchmark it against the industry standards: BZA (the first-generation clinical standard) and MIP-1145 (a heavily investigated therapeutic analog).

Feature3-Hydroxy-4-iodo-N-propylbenzamideBZA (Standard)MIP-1145
Amine Structure Secondary (N-propyl)Tertiary (Diethylaminoethyl)Tertiary (Diethylaminoethyl)
Aromatic Substitution 3-OH, 4-I4-I2-OMe, 4-F-benzamido, 5-I
Primary Clearance Route Renal (Rapid)Hepatobiliary / Renal (Mixed)Hepatobiliary / Renal[3]
Tumor Retention (72h) High (Stable melanin binding)Moderate (Washout observed)High[3]
Non-Target Background Low (Minimal GI uptake)High (Significant Liver/GI uptake)Moderate[3]
Radiolabeling Efficiency >95% (Mild conditions)~80-90%>95%

Visualizing the Pathways

MelaninBinding A 3-OH-4-I-N-propylbenzamide (Radiotracer) B Protonation of Amine (Physiological pH) A->B E Pi-Pi Stacking (Aromatic Rings) A->E D Ionic Interaction (Amine & Carboxylates) B->D C Melanin Polymer (Intracellular Target) C->D C->E F Stable Radiotracer Retention (Melanoma Cells) D->F E->F

Fig 1: Dual-interaction binding mechanism of benzamides to intracellular melanin polymers.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the evaluation of 3-hydroxy-4-iodo-N-propylbenzamide must be conducted using self-validating systems. The following protocols are engineered to control for confounding variables such as free radioiodine and non-specific lipid binding.

Protocol 1: Radioiodination via Radioiododestannylation

Causality: Direct electrophilic radioiodination can yield isomeric mixtures and oxidize the 3-hydroxyl group. Using a trialkylstannyl precursor with a mild oxidant (NCS) ensures regiospecific incorporation of the iodine isotope (e.g., 125 I or 131 I) at the 4-position without degrading the molecule[4].

  • Precursor Activation: Dissolve 50 µg of the 4-tributylstannyl-3-hydroxy-N-propylbenzamide precursor in 50 µL of methanol containing 1% acetic acid[4].

  • Oxidation: Add 1–5 mCi of no-carrier-added Na[ 125 I] followed immediately by 10 µL of N-chlorosuccinimide (NCS) (1 mg/mL in methanol)[4].

  • Reaction: Incubate at room temperature for 15 minutes. The stannyl leaving group ensures strict regiospecificity.

  • Quenching & Purification: Quench the reaction with 10 µL of sodium metabisulfite (0.1 M). Purify via RP-HPLC (C18 column, gradient elution with H 2​ O/MeCN + 0.1% TFA).

  • Validation Check: Radiochemical purity must exceed 95%. A radio-TLC shift (using ethyl acetate/hexane) must be performed to confirm the absolute absence of free [ 125 I]iodide.

Protocol 2: In Vitro Melanin Binding Assay

Causality: This assay differentiates specific melanin binding from non-specific hydrophobic partitioning into cellular lipid bilayers.

  • Preparation: Isolate melanin from B16F10 murine melanoma cells or utilize synthetic tyrosine-melanin (1 mg/mL in PBS).

  • Incubation: Add 37 kBq of the radiolabeled 3-hydroxy-4-iodo-N-propylbenzamide to the melanin suspension. Set up a parallel control cohort pre-incubated with 100 µM of unlabeled compound to act as a competitive blockade.

  • Separation: Incubate for 1 hour at 37°C, then centrifuge at 10,000 × g for 5 minutes.

  • Quantification: Decant the supernatant and measure the radioactivity in the melanin pellet using an automated gamma counter.

  • Validation Check: Specific binding is confirmed only if the competitive blockade reduces pellet radioactivity by >80%.

Protocol 3: In Vivo Biodistribution and Dosimetry

Causality: Determines the actual therapeutic window by comparing tumor uptake directly to dose-limiting organs (liver, kidneys) over time[2].

  • Model Generation: Inoculate C57BL/6 mice subcutaneously with 1×106 B16F10 melanoma cells. Allow tumors to reach a volume of 100–200 mm 3 .

  • Injection: Administer 0.37 MBq of the purified radiotracer via the lateral tail vein.

  • Harvesting: Euthanize cohorts (n=5) at 1h, 4h, 24h, and 72h post-injection.

  • Analysis: Exsect, weigh, and count the tumor, blood, liver, kidneys, and lungs. Calculate the Percentage of Injected Dose per Gram (%ID/g).

  • Validation Check: A Tumor-to-Liver ratio > 5 at 24 hours validates the successful optimization of the clearance profile compared to the standard BZA baseline.

Workflow N1 Precursor Synthesis (Stannylated Intermediate) N2 Radioiodination (NCS Method, 125I/131I) N1->N2 N3 N3 N2->N3 N4 In Vitro Binding (B16F10 Melanoma Cells) N3->N4 N5 In Vivo Biodistribution (Tumor vs. Non-Target Ratio) N4->N5

Fig 2: Self-validating experimental workflow for radiotracer synthesis and biological evaluation.

References

  • [2] Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma. Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma. AACR Journals. 3

  • [1] Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future. Journal of Nuclear Medicine. 1

  • [4] Reagents for Astatination of Biomolecules: Comparison of the in Vivo Distribution and Stability of Some Radioiodinated/Astatinated Benzamidyl and nido-Carboranyl Compounds. Bioconjugate Chemistry - ACS Publications. 4

Sources

Comparative

A Researcher's Guide to Benchmarking 3-hydroxy-4-iodo-N-propylbenzamide Against Standard of Care PARP Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 3-hydroxy-4-iodo-N-propylbenzamide against established standard of care Poly (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 3-hydroxy-4-iodo-N-propylbenzamide against established standard of care Poly (ADP-ribose) polymerase (PARP) inhibitors. Given the structural motifs of 3-hydroxy-4-iodo-N-propylbenzamide, specifically the benzamide core, it is hypothesized to function as a PARP inhibitor. This guide outlines the necessary in vitro and cell-based assays to test this hypothesis and compare its efficacy to clinically approved drugs such as Olaparib.

Introduction: The Rationale for PARP Inhibition and the Promise of Novel Agents

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to a synthetic lethality.[2][3] Unrepaired SSBs accumulate and are converted into cytotoxic double-strand breaks (DSBs) during DNA replication.[4] In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[5]

This concept of synthetic lethality has been successfully exploited in oncology, with several PARP inhibitors, including Olaparib, Niraparib, and Rucaparib, receiving FDA approval for the treatment of various cancers, most notably ovarian, breast, prostate, and pancreatic cancers.[6][7][8][9] These agents have become a cornerstone of maintenance therapy for patients with platinum-sensitive recurrent ovarian cancer and for those with germline BRCA mutations.[7][8][10]

The continued exploration for novel PARP inhibitors like 3-hydroxy-4-iodo-N-propylbenzamide is driven by the need to overcome resistance mechanisms, improve safety profiles, and potentially broaden the therapeutic window of this class of drugs. This guide provides the scientific foundation and detailed protocols for a rigorous preclinical evaluation of this new chemical entity.

The Standard of Care: A Comparative Overview

The current standard of care for therapies targeting the PARP pathway includes several FDA-approved inhibitors. A thorough benchmarking study must compare the novel compound against these established drugs.

Standard of Care PARP Inhibitor Mechanism of Action Key Indications
Olaparib (Lynparza®) Potent inhibitor of PARP1 and PARP2, trapping PARP on DNA, which leads to the formation of DSBs and synthetic lethality in HR-deficient tumors.[11][12][13]Maintenance treatment of recurrent ovarian cancer; treatment of germline BRCA-mutated metastatic breast cancer, pancreatic cancer, and prostate cancer.[6][13]
Niraparib (Zejula®) Potent inhibitor of PARP1 and PARP2.First-line and recurrent maintenance treatment of advanced ovarian cancer, regardless of BRCA mutation status.[7][10]
Rucaparib (Rubraca®) Inhibitor of PARP1, PARP2, and PARP3.Treatment of BRCA-mutated ovarian cancer and metastatic castration-resistant prostate cancer.[8]

Benchmarking Workflow: A Multi-tiered Approach

A robust benchmarking strategy for 3-hydroxy-4-iodo-N-propylbenzamide should follow a logical progression from biochemical validation of the target engagement to cellular assays that demonstrate a relevant biological effect.

cluster_0 Benchmarking Workflow Synthesis Compound Synthesis & Characterization Biochemical Biochemical Assays Synthesis->Biochemical Purity & Identity Confirmed Cellular Cellular Assays Biochemical->Cellular Target Engagement Validated Data Data Analysis & Comparison Cellular->Data Biological Efficacy Quantified

Caption: A multi-tiered workflow for benchmarking a novel PARP inhibitor.

Part 1: Synthesis and Characterization of 3-hydroxy-4-iodo-N-propylbenzamide

Proposed Synthetic Pathway

cluster_1 Proposed Synthesis Start 4-Hydroxybenzoic acid Iodination Iodination Start->Iodination Intermediate1 4-Hydroxy-3-iodobenzoic acid Iodination->Intermediate1 Amidation Amidation Intermediate1->Amidation Final 3-hydroxy-4-iodo-N-propylbenzamide Amidation->Final

Caption: Proposed synthetic route for 3-hydroxy-4-iodo-N-propylbenzamide.

Experimental Protocol: Synthesis of 3-hydroxy-4-iodo-N-propylbenzamide (Adapted)

Step 1: Iodination of 4-hydroxybenzaldehyde (Adapted from ChemicalBook)[16]

  • Dissolve 4-hydroxybenzaldehyde in glacial acetic acid.

  • Add N-iodosuccinimide (NIS) portion-wise while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxy-3-iodobenzaldehyde.

Step 2: Oxidation to 4-hydroxy-3-iodobenzoic acid

  • Dissolve the 4-hydroxy-3-iodobenzaldehyde in a suitable solvent (e.g., a mixture of t-butanol and water).

  • Add an oxidizing agent such as potassium permanganate or sodium chlorite.

  • Stir the reaction at room temperature until the aldehyde is fully oxidized to the carboxylic acid, monitoring by TLC.

  • Work up the reaction by quenching any excess oxidizing agent, acidifying the solution, and extracting the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-hydroxy-3-iodobenzoic acid.

Step 3: Amidation to 3-hydroxy-4-iodo-N-propylbenzamide (Adapted from BenchChem)[14]

  • Convert the 4-hydroxy-3-iodobenzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an anhydrous solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Remove the excess reagent and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and cool in an ice bath.

  • Slowly add a solution of propylamine in DCM to the cooled acid chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the final compound, 3-hydroxy-4-iodo-N-propylbenzamide, by column chromatography or recrystallization.

Characterization: The identity and purity of the synthesized compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: In Vitro Benchmarking - Target Engagement and Potency

Biochemical assays are essential to confirm that 3-hydroxy-4-iodo-N-propylbenzamide directly interacts with and inhibits the enzymatic activity of PARP1.

PARP1 Enzyme Activity Assay

This assay directly measures the inhibition of PARP1 enzymatic activity. A common method involves the use of a fluorometric assay that detects the consumption of NAD+, the substrate for PARP1.[17]

Experimental Protocol: Fluorometric PARP1 Enzyme Activity Assay (Adapted from Sigma-Aldrich)[17]

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and activated DNA.

  • Create a serial dilution of 3-hydroxy-4-iodo-N-propylbenzamide, Olaparib (as a positive control), and a vehicle control (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, recombinant human PARP1 enzyme, and the test compounds or controls.

  • Initiate the reaction by adding a solution of β-NAD+.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a developer reagent that produces a fluorescent signal proportional to the amount of NAD+ consumed.

  • Read the fluorescence on a plate reader.

  • Calculate the IC50 value (the concentration of inhibitor required to reduce PARP1 activity by 50%) for each compound.

Data Presentation:

Compound PARP1 IC50 (nM)
3-hydroxy-4-iodo-N-propylbenzamideExperimental Value
OlaparibExperimental Value
NiraparibExperimental Value
RucaparibExperimental Value

Part 3: Cell-Based Benchmarking - Cellular Efficacy and Mechanism of Action

Cellular assays are crucial for determining if the biochemical potency of 3-hydroxy-4-iodo-N-propylbenzamide translates into a desired biological effect in a relevant cellular context.

γ-H2AX Immunofluorescence Assay for DNA Damage

The phosphorylation of histone H2AX to form γ-H2AX is a sensitive marker for DNA double-strand breaks.[18] An increase in γ-H2AX foci in cells treated with a PARP inhibitor is indicative of the accumulation of DSBs due to the inhibition of SSB repair.

Experimental Protocol: γ-H2AX Immunofluorescence (Adapted from BenchChem and JoVE)[18][19]

  • Seed a suitable cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer cell line) onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 3-hydroxy-4-iodo-N-propylbenzamide, Olaparib, and a vehicle control for a specified time (e.g., 24 hours).

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.

  • Wash the cells and incubate with a fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with an antifade mounting medium.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Data Presentation:

Treatment Concentration (µM) Average γ-H2AX Foci per Nucleus
Vehicle Control-Experimental Value
3-hydroxy-4-iodo-N-propylbenzamidee.g., 0.1, 1, 10Experimental Values
Olaparibe.g., 0.1, 1, 10Experimental Values
Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term cytotoxic effects of a compound by measuring the ability of single cells to proliferate and form colonies.[20][21]

Experimental Protocol: Clonogenic Survival Assay (Adapted from BenchChem and McGill University)[20][22]

  • Prepare a single-cell suspension of a relevant cancer cell line.

  • Seed a low density of cells into multi-well plates.

  • Allow the cells to adhere for 24 hours.

  • Treat the cells with serial dilutions of 3-hydroxy-4-iodo-N-propylbenzamide, Olaparib, and a vehicle control.

  • After a defined exposure period (e.g., 24-72 hours), remove the drug-containing medium, wash the cells, and add fresh medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with a solution such as 10% buffered formalin.

  • Stain the colonies with 0.5% crystal violet.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.

Data Presentation:

Compound Cell Line IC50 (Clonogenic Survival, µM)
3-hydroxy-4-iodo-N-propylbenzamidee.g., BRCA1-mutantExperimental Value
3-hydroxy-4-iodo-N-propylbenzamidee.g., BRCA-wildtypeExperimental Value
Olaparibe.g., BRCA1-mutantExperimental Value
Olaparibe.g., BRCA-wildtypeExperimental Value

Conclusion

This guide provides a structured and scientifically rigorous approach to the preclinical benchmarking of 3-hydroxy-4-iodo-N-propylbenzamide as a potential PARP inhibitor. By following the outlined experimental protocols, researchers can generate robust and comparable data on the compound's synthesis, target engagement, and cellular efficacy relative to the current standards of care. The successful execution of these studies will provide the necessary foundation for further preclinical development and potential clinical translation of this novel compound.

References

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  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Lynparza. Retrieved March 7, 2026, from [Link]

  • Olaparib - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Olaparib - Massive Bio. (2026, January 6). Massive Bio. Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved March 7, 2026, from [Link]

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Mechanism of synthetic lethality mediated by PARP inhibitors in... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC - Annals of Urologic Oncology. (2025, July 23). Springer. Retrieved March 7, 2026, from [Link]

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  • PARP Inhibitors Now Used for First- and Second-Line Maintenance of Ovarian Cancer. (n.d.). Fox Chase Cancer Center. Retrieved March 7, 2026, from [Link]

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Sources

Validation

Assessing the Selectivity of 3-Hydroxy-4-iodo-N-propylbenzamide: A Comparative Guide for Preclinical Profiling

Executive Summary In the landscape of preclinical probe development, rationally designed benzamide derivatives serve as highly versatile scaffolds. 3-Hydroxy-4-iodo-N-propylbenzamide (CAS: 1700267-13-5)[1] is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical probe development, rationally designed benzamide derivatives serve as highly versatile scaffolds. 3-Hydroxy-4-iodo-N-propylbenzamide (CAS: 1700267-13-5)[1] is a specialized building block that integrates two powerful pharmacophoric motifs: a hydrogen-bonding hydroxyl group and a halogen-bonding iodine atom. As a Senior Application Scientist, I have structured this guide to help researchers objectively assess the selectivity of this compound by comparing it against established benchmarks in two primary therapeutic domains: Poly(ADP-ribose) polymerase (PARP) inhibition[2] and melanin-targeted melanoma imaging[3].

Structural Rationale & Causality: The "Why" Behind the Molecule

To design a self-validating selectivity assay, one must first understand the causality of the molecule's structural features. The selectivity of 3-hydroxy-4-iodo-N-propylbenzamide is driven by three distinct functional groups:

  • The 3-Hydroxyl Group (H-Bonding): Benzamide derivatives are classic inhibitors of PARP-1[2]. The amide carbonyl and NH2 groups typically form critical hydrogen bonds with Gly863 and Ser904 in the NAD+ binding pocket. Substitutions at the 3-position, such as the hydroxyl group, act as additional hydrogen-bond donors/acceptors, mimicking the nicotinamide ring and enhancing target residence time compared to unsubstituted benzamide[4].

  • The 4-Iodo Substitution (Halogen Bonding & Lipophilicity): The iodine atom features a highly directional positive electrostatic region known as the σ -hole[5]. This allows the compound to form strong, highly directional halogen bonds with Lewis bases (e.g., protein backbone carbonyls)[6]. Furthermore, 4-iodobenzamides are the gold standard for melanin binding. The high polarizability and lipophilicity of the iodine atom drive strong, reversible hydrophobic interactions with synthetic and cellular melanin[3].

  • The N-Propyl Amide (Steric Tuning): While primary amides are often required for optimal PARP inhibition, the N-propyl chain introduces steric bulk and increases the overall LogP. This modification is strategically used to shift the molecule's selectivity away from tightly constrained enzymatic pockets (like PARP) and toward targets that favor lipophilic interactions, such as melanin polymers[7].

Comparative Data Presentation

To objectively assess performance, 3-hydroxy-4-iodo-N-propylbenzamide must be benchmarked against standard alternatives. Table 1 outlines the comparative assessment framework, illustrating the expected pharmacological shifts based on structural modifications.

Table 1: Preclinical Selectivity Profiling Framework

CompoundPrimary ApplicationStructural FeatureExpected PARP-1 IC₅₀Melanin Binding Affinity (Kₐ)
3-Aminobenzamide (3-AB) PARP-1 Inhibitor[4]3-NH₂, Primary AmideHigh Potency (< 10 µM)Negligible
BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) Melanoma Imaging[3]4-Iodo, Tertiary AmideLow Potency (> 100 µM)High Affinity (~10⁶ M⁻¹)
3-Hydroxy-4-iodo-N-propylbenzamide Dual-Target Probe[1]3-OH, 4-Iodo, Sec-AmideModerate (Steric clash)High Affinity (Iodine-driven)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biochemical pathways engaged by the specific functional groups of the compound.

G cluster_PARP PARP-1 Enzymatic Pathway cluster_Melanin Melanoma Targeting Pathway Compound 3-Hydroxy-4-iodo- N-propylbenzamide H_Bond 3-OH & Amide H-Bonding (NAD+ Pocket) Compound->H_Bond Halogen_Bond 4-Iodo Halogen Bond & Lipophilic Interaction Compound->Halogen_Bond PARP_Inhib PARP-1 Catalytic Inhibition H_Bond->PARP_Inhib DNA_Damage Unrepaired DNA Breaks PARP_Inhib->DNA_Damage Melanin_Bind High-Affinity Melanin Binding Halogen_Bond->Melanin_Bind Imaging Radiotracer Accumulation (Melanotic Cells) Melanin_Bind->Imaging

Fig 1: Dual-pathway logic for 3-hydroxy-4-iodo-N-propylbenzamide target engagement.

Self-Validating Experimental Protocols

To guarantee scientific trustworthiness, selectivity must be evaluated through orthogonal, self-validating assays. The following step-by-step methodologies ensure robust data collection.

Protocol A: PARP-1 Enzymatic Inhibition Profiling

Objective: Determine if the N-propyl group abrogates the PARP-1 binding typically afforded by the 3-hydroxybenzamide core.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, and 1 mM DTT.

  • Enzyme Incubation: Add 0.5 U of purified human PARP-1 enzyme to a 96-well plate. Introduce 3-hydroxy-4-iodo-N-propylbenzamide at serial dilutions (0.1 µM to 100 µM). Use 3-Aminobenzamide (3-AB) as a positive control[4].

  • Reaction Initiation: Add biotinylated NAD+ and activated DNA (to stimulate PARP-1 activity). Incubate at 25°C for 30 minutes.

  • Detection: Transfer the reaction to a streptavidin-coated microplate. Wash extensively, then add HRP-conjugated anti-poly(ADP-ribose) antibody. Develop with TMB substrate and read absorbance at 450 nm.

  • Validation: A self-validating run must show 3-AB inhibiting PARP-1 with an IC₅₀ of ~10-20 µM.

Protocol B: Synthetic Melanin Binding Assay

Objective: Quantify the hydrophobic and halogen-bonding affinity driven by the 4-iodo substituent.

  • Melanin Preparation: Suspend synthetic melanin (1 mg/mL) in phosphate-buffered saline (PBS, pH 7.4). Sonicate for 15 minutes to ensure uniform dispersion[3].

  • Ligand Incubation: Add varying concentrations of 3-hydroxy-4-iodo-N-propylbenzamide (1 nM to 10 µM) to the melanin suspension. Use BZA as a comparative benchmark[7].

  • Equilibration: Incubate the mixture at 37°C for 2 hours under gentle agitation to reach thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 15,000 × g for 15 minutes to pellet the melanin-bound fraction. Extract the supernatant (free ligand).

  • Quantification & Scatchard Analysis: Quantify the free ligand concentration via HPLC-UV (or gamma counting if radiolabeled). Plot the ratio of Bound/Free ligand versus Bound ligand to calculate the association constant ( Ka​ ) and maximum binding capacity ( Bmax​ )[3].

Workflow Start Compound Preparation (CAS 1700267-13-5) Split Selectivity Branching Start->Split Assay1 PARP-1 Enzymatic Assay (Colorimetric Detection) Split->Assay1 Target 1 Assay2 Synthetic Melanin Binding Assay Split->Assay2 Target 2 Data1 Dose-Response Curve (IC50 Determination) Assay1->Data1 Data2 Scatchard Analysis (Ka & Bmax Calculation) Assay2->Data2 Validation Orthogonal Validation (Cellular Viability / Uptake) Data1->Validation Data2->Validation

Fig 2: Self-validating experimental workflow for assessing compound selectivity.

Data Interpretation & Next Steps

When analyzing the results from the protocols above, the causality of the structural modifications becomes clear. If 3-hydroxy-4-iodo-N-propylbenzamide exhibits a significantly higher IC₅₀ for PARP-1 compared to 3-AB, it confirms that the steric bulk of the N-propyl group successfully hinders entry into the tightly packed NAD+ pocket. Conversely, if the compound matches the Ka​ of BZA in the melanin assay, it validates that the 4-iodo group's σ -hole and lipophilicity remain fully functional for off-target or melanin-directed accumulation[5],[3]. Researchers can use this data to confidently triage the compound either as a specialized melanin-targeting vector or as a sterically hindered negative control in PARP-dependent cellular assays.

Sources

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